Octyl nitrite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
629-46-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
octyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8-11-9-10/h2-8H2,1H3 |
InChI Key |
QPHJACNABSHDHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCON=O |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Nature of Octyl Nitrite: An In-depth Guide to its Mechanisms of Action in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl nitrite (B80452), a member of the alkyl nitrite class of reagents, is a versatile and valuable tool in modern organic synthesis. Its utility stems from a dual reactivity profile, enabling it to participate in both ionic and radical-mediated transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of octyl nitrite, focusing on its roles in diazotization, nitrosation, and radical-based C-H functionalization. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to offer a thorough resource for researchers and professionals in the field of chemistry and drug development. While specific data for this compound is presented where available, its reactivity is contextualized within the broader class of alkyl nitrites, with data from analogous reagents such as isoamyl and tert-butyl nitrite used for comparative purposes.
Introduction: Properties and Reactivity Overview
This compound (C₈H₁₇NO₂) is an ester of octanol (B41247) and nitrous acid. Like other alkyl nitrites, it is a relatively mild, stable, and easy-to-handle reagent.[1] Its primary utility in organic synthesis lies in its capacity to serve as a source of the nitrosonium ion (NO⁺) under acidic conditions or as a precursor to alkoxyl radicals upon photolysis or thermolysis.[2][3] This duality allows for two main mechanistic pathways:
-
Ionic Pathway (Nitrosation): In the presence of acid, this compound can protonate and subsequently release the nitrosonium ion (NO⁺), a potent electrophile. This pathway is central to diazotization and nitrosation reactions.
-
Radical Pathway: Homolytic cleavage of the relatively weak O-N bond, typically induced by UV light or heat, generates an octyloxyl radical (C₈H₁₇O•) and a nitric oxide radical (•NO). The octyloxyl radical is a key intermediate in reactions such as the Barton reaction, enabling remote C-H functionalization.[3]
The choice of reaction conditions dictates which pathway predominates, making this compound a tunable reagent for a variety of synthetic transformations.
Ionic Mechanism: Diazotization and Nitrosation
Under acidic conditions, this compound serves as an effective nitrosating agent, primarily through the in situ generation of the nitrosonium ion. The general reactivity order for nitrosation by various alkyl nitrites in acetonitrile (B52724) has been established as: HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite.[2] As a primary alkyl nitrite, this compound's reactivity is expected to be comparable to that of isopentyl nitrite.
Diazotization of Primary Aromatic Amines
One of the most common applications of alkyl nitrites is the conversion of primary aromatic amines to diazonium salts.[4] This reaction is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group (N₂) that can be substituted by a wide range of nucleophiles (e.g., in Sandmeyer and Schiemann reactions).[5]
The mechanism proceeds via the formation of the nitrosonium ion, which is then attacked by the nucleophilic amine. A series of proton transfers and elimination of water yields the stable arenediazonium ion.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Barton reaction - Wikipedia [en.wikipedia.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Data Analysis of Octyl Nitrite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for octyl nitrite (B80452). It includes a detailed presentation of expected spectral data, experimental protocols for acquiring such data, and visual representations of the analytical workflow and structure-spectrum correlations.
Spectroscopic Data Presentation
The following tables summarize the predicted ¹H NMR and ¹³C NMR data, and characteristic IR absorption bands for octyl nitrite. The NMR predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds, providing a reliable reference for experimental verification.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~ 4.8 - 5.0 | Triplet (t) | ~ 6.5 - 7.5 | 2H |
| H-2 | ~ 1.7 - 1.8 | Quintet (quin) | ~ 7.0 - 8.0 | 2H |
| H-3 to H-7 | ~ 1.2 - 1.4 | Multiplet (m) | - | 10H |
| H-8 | ~ 0.9 | Triplet (t) | ~ 6.5 - 7.5 | 3H |
Note: Predicted values are for a standard deuterated solvent like CDCl₃. The chemical shift of the alpha-protons (H-1) is significantly downfield due to the deshielding effect of the adjacent oxygen and nitrite group.
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | ~ 70 - 75 |
| C-2 | ~ 30 - 32 |
| C-3 | ~ 28 - 30 |
| C-4 | ~ 28 - 30 |
| C-5 | ~ 28 - 30 |
| C-6 | ~ 25 - 27 |
| C-7 | ~ 22 - 24 |
| C-8 | ~ 13 - 15 |
Note: The chemical shift of the alpha-carbon (C-1) is the most deshielded due to the direct attachment to the electronegative oxygen atom of the nitrite group.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Alkyl Nitrites
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~ 1680 - 1650 | Strong | N=O asymmetric stretch (trans-isomer) |
| ~ 1625 - 1610 | Strong | N=O asymmetric stretch (cis-isomer) |
| ~ 850 - 750 | Strong | N-O stretch |
| ~ 2960 - 2850 | Strong | C-H stretch (alkyl chain) |
| ~ 1470 - 1450 | Medium | C-H bend (alkyl chain) |
Note: Alkyl nitrites often exist as a mixture of cis and trans rotational isomers, which can result in the appearance of two distinct N=O stretching bands.[1][2]
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solvent should be chosen based on the solubility of the analyte and to avoid overlapping signals with the compound of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The final solution height in the tube should be around 4-5 cm.
-
-
Instrumental Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This can be done manually or automatically.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to optimize signal detection.
-
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence (e.g., zg30) is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place a small drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, creating a thin liquid film between the plates.
-
Ensure there are no air bubbles trapped in the film.
-
-
Instrumental Setup :
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
-
-
Data Acquisition :
-
Collect a background spectrum of the empty spectrometer to account for any instrument and atmospheric absorptions.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Processing :
-
The resulting spectrum will show absorption bands as a function of wavenumber (cm⁻¹).
-
Identify and label the key absorption peaks corresponding to the functional groups present in this compound.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation between the spectroscopic data and the molecular structure of this compound.
References
An In-Depth Technical Guide to the Thermal Decomposition of Liquid Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of liquid octyl nitrite (B80452). It consolidates current knowledge on the decomposition mechanism, products, and kinetics, drawing from available literature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter alkyl nitrites. The guide details experimental protocols for studying the thermal decomposition and presents available quantitative data in a structured format. Furthermore, it includes visualizations of the proposed reaction pathways and experimental workflows to facilitate a deeper understanding of the process.
Introduction
Alkyl nitrites are organic compounds with the general formula R-ONO. They are known for their volatility and reactivity, readily undergoing decomposition upon exposure to heat or light. Octyl nitrite, an ester of octanol (B41247) and nitrous acid, is of interest in various chemical contexts, including as a potential intermediate in organic synthesis and as a component in certain chemical formulations. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application.
The thermal decomposition of alkyl nitrites, particularly in the gas phase, has been the subject of numerous studies. However, detailed investigations into the liquid-phase decomposition of higher alkyl nitrites like this compound are less common. This guide aims to synthesize the existing knowledge, with a focus on the liquid-phase thermal decomposition of this compound, to provide a clear and detailed technical resource.
Decomposition Mechanism and Products
The thermal decomposition of liquid this compound is understood to proceed primarily through a free-radical mechanism. The initial and rate-determining step is the homolytic cleavage of the weak oxygen-nitrogen bond (O-NO), which has a bond dissociation energy of approximately 40-50 kcal/mol.[1]
Primary Decomposition Pathway
The principal products of the thermal decomposition of liquid 2-octyl nitrite at 100°C are 2-octanol (B43104) and 2-octanone, with nitric oxide (NO) also being a major product.
The proposed mechanism is as follows:
-
Initiation: Homolytic cleavage of the O-NO bond to form an octyloxy radical and a nitric oxide radical. CH3(CH2)5CH(ONO)CH3 → CH3(CH2)5CH(O•)CH3 + •NO
-
Propagation: The octyloxy radical can then undergo two primary reactions:
-
Hydrogen abstraction: The octyloxy radical abstracts a hydrogen atom from another this compound molecule to form 2-octanol and a new carbon-centered radical. CH3(CH2)5CH(O•)CH3 + CH3(CH2)5CH(ONO)CH3 → CH3(CH2)5CH(OH)CH3 + CH3(CH2)5C•(ONO)CH3
-
Disproportionation: Two octyloxy radicals can react to yield 2-octanol and 2-octanone. 2 CH3(CH2)5CH(O•)CH3 → CH3(CH2)5CH(OH)CH3 + CH3(CH2)5C(=O)CH3
-
-
Further Reactions of Nitric Oxide: The nitric oxide radical can participate in various secondary reactions, potentially leading to the formation of nitrogen dioxide (NO2) and other nitrogen oxides, which can further react with organic species present.
A study on the pyrolysis of optically active 2-octyl nitrite demonstrated that the 2-octanol produced largely retained its optical activity, supporting a mechanism where the asymmetric carbon atom is not directly involved in a way that would lead to racemization.
Visualization of the Primary Decomposition Pathway
Caption: Proposed free-radical mechanism for the thermal decomposition of liquid this compound.
Quantitative Data
Quantitative data on the thermal decomposition of liquid this compound is sparse in the published literature. The most specific data comes from the study of the pyrolysis of optically active 2-octyl nitrite.
Table 1: Decomposition Products and Yields
| Product | Yield | Temperature (°C) | Reference |
| 2-Octanol | 80% | 100 | Kornblum & Oliveto (1949) |
| 2-Octanone | Not quantified | 100 | Kornblum & Oliveto (1949) |
| Nitric Oxide | Major product | 100 | Kornblum & Oliveto (1949) |
Kinetic parameters such as the Arrhenius parameters (pre-exponential factor and activation energy) have been determined for the gas-phase decomposition of other alkyl nitrites. While not directly applicable to the liquid phase of this compound, they can provide an order-of-magnitude estimation.
Table 2: Arrhenius Parameters for Gas-Phase Decomposition of Selected Alkyl Nitrites
| Alkyl Nitrite | Pre-exponential Factor (A, s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| n-Propyl Nitrite | 2.75 x 10¹⁴ | 37.65 | J. Chem. Phys. 15, 575 (1947)[2] |
| n-Butyl Nitrite | - | - | J. Chem. Phys. 17, 109 (1949)[3] |
Note: The data for n-butyl nitrite was investigated, but specific Arrhenius parameters were not provided in the abstract.
Experimental Protocols
A detailed experimental protocol for the thermal decomposition of liquid this compound is not explicitly available. However, based on general procedures for studying liquid-phase pyrolysis and the analysis of alkyl nitrites, a comprehensive methodology can be constructed.
Experimental Workflow
Caption: A generalized experimental workflow for studying the thermal decomposition of liquid this compound.
Materials and Equipment
-
This compound: Synthesized from the corresponding alcohol and a nitrosating agent (e.g., sodium nitrite in acidic solution) and purified by distillation.
-
Reaction Vessel: A sealed, pressure-resistant reactor made of an inert material (e.g., glass or stainless steel). For kinetic studies, a constant volume reactor is preferred.
-
Heating System: A controlled temperature bath (e.g., oil bath) or a programmable oven to maintain a constant decomposition temperature.
-
Temperature and Pressure Monitoring: Thermocouple and pressure transducer connected to the reactor.
-
Analytical Instruments:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of volatile liquid products.
-
Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD) for analysis of gaseous products like nitric oxide.
-
High-Performance Liquid Chromatography (HPLC) for analysis of less volatile or thermally sensitive products.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for structural confirmation of starting material and products.
-
Decomposition Procedure
-
A known quantity of purified liquid this compound is placed in the reaction vessel.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which could interfere with the decomposition mechanism.
-
The reactor is heated to the desired temperature (e.g., 100°C) and maintained for a specific duration. For kinetic studies, samples may be withdrawn at different time intervals.
-
After the specified time, the reactor is rapidly cooled to quench the reaction.
Product Analysis
-
Gaseous Products: The headspace gas is carefully sampled and analyzed by GC-TCD to quantify nitric oxide and other potential gaseous byproducts.
-
Liquid Products: The liquid residue is diluted with a suitable solvent and analyzed by GC-MS to identify and quantify the remaining this compound, 2-octanol, 2-octanone, and any other liquid decomposition products. Calibration curves with authentic standards should be used for accurate quantification.
Conclusion
The thermal decomposition of liquid this compound is a complex process initiated by the homolytic cleavage of the O-NO bond, leading primarily to the formation of 2-octanol, 2-octanone, and nitric oxide. While a general mechanistic framework exists, detailed quantitative data, particularly regarding the kinetics in the liquid phase, remains an area for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to conduct systematic studies to fill these knowledge gaps. A more thorough understanding of the thermal behavior of this compound and related compounds is essential for their safe and effective use in scientific and industrial applications.
References
An In-depth Technical Guide to the Solubility and Stability of Octyl Nitrite in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of octyl nitrite (B80452) in common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in the field of drug development in handling, formulating, and analyzing this compound.
Executive Summary
Octyl nitrite, an alkyl nitrite ester, exhibits distinct solubility and stability characteristics that are critical for its application in research and pharmaceutical development. This document details its solubility profile in various solvents and explores the factors influencing its stability, including hydrolysis, thermal decomposition, and photodegradation. Methodologies for assessing these properties are also presented to provide a practical framework for laboratory work.
Solubility of this compound
The solubility of this compound is dictated by its molecular structure, which includes a polar nitrite group and a nonpolar octyl chain. This dual nature influences its miscibility with a range of common solvents. While precise quantitative solubility data is not extensively available in public literature, qualitative assessments provide valuable guidance for solvent selection.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Polarity | Solubility | Reference |
| Diethyl Ether | Nonpolar | Very Soluble | [1] |
| Ethanol | Polar Protic | Very Soluble | [1] |
| Water | Polar Protic | Sparingly Soluble | [1] |
Note: "Very Soluble" indicates that the solute readily dissolves in the solvent to form a homogeneous solution at common laboratory concentrations. "Sparingly Soluble" suggests limited dissolution in the solvent.
Stability of this compound
Alkyl nitrites, including this compound, are known for their inherent instability under various conditions. Understanding the degradation pathways is crucial for ensuring the integrity of samples and formulations.
Hydrolysis
Thermal Decomposition
Thermal stress can induce the decomposition of this compound. The primary mechanism involves the homolytic cleavage of the RO-NO bond, which results in the formation of an octyloxy radical and nitrogen monoxide.[4][5] These reactive species can then participate in a variety of secondary reactions.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of this compound. In the presence of oxygen, photolysis can result in the formation of octyl nitrate.[6] The photolytic process also involves the formation of radical species, which can initiate further degradation reactions.
Stabilization
The stability of alkyl nitrites can be enhanced through the use of stabilizers. Solid alkaline materials, such as anhydrous potassium carbonate and magnesium oxide, have been shown to retard degradation by neutralizing acidic byproducts that can catalyze decomposition.[7]
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for assessing the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, water, diethyl ether)
-
Test tubes or small vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected solvent to a clean test tube.
-
Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved droplets or phase separation.
-
If the this compound has completely dissolved, continue adding small increments (e.g., 10 µL) and repeating steps 3 and 4 until the solution becomes saturated (i.e., undissolved this compound is visible).
-
Record the observations to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).
Protocol for Assessing Hydrolytic Stability via UV-Vis Spectrophotometry
This protocol describes a method for monitoring the hydrolysis of this compound by observing the change in its UV absorbance over time. Alkyl nitrites typically exhibit a characteristic UV absorbance peak that diminishes as hydrolysis proceeds.
Materials:
-
This compound
-
Solvent system (e.g., phosphate-buffered saline for aqueous studies)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Constant temperature water bath or Peltier-controlled cuvette holder
Procedure:
-
Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile).
-
Prepare the reaction buffer (e.g., phosphate (B84403) buffer at a specific pH) and allow it to equilibrate to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the buffer in the cuvette to achieve the desired final concentration.
-
Immediately begin recording the UV-Vis spectrum at regular intervals (e.g., every minute) over a defined period. The absorbance should be monitored at the wavelength of maximum absorbance (λmax) for the alkyl nitrite.
-
Plot the absorbance at λmax versus time.
-
The rate of hydrolysis can be determined from the slope of this plot, and the half-life of the compound under the tested conditions can be calculated.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability and analysis of this compound.
References
- 1. This compound [chemister.ru]
- 2. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
literature review on octyl nitrite chemical reactions
An In-depth Technical Guide to the Chemical Reactions of Octyl Nitrite (B80452)
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of alkyl nitrites is crucial for their application in synthesis and pharmacology. Octyl nitrite, as a member of this class, undergoes a variety of chemical transformations, including photochemical reactions, thermal decomposition, and reactions with nucleophiles like amines and thiols. This guide provides a comprehensive overview of the core chemical reactions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.
Photochemical Reactions
Photolysis of this compound, particularly the Barton reaction, represents a significant area of its chemistry, enabling the functionalization of unactivated C-H bonds.
The Barton Reaction
The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate a δ-nitroso alcohol.[1][2] This reaction proceeds via a free radical mechanism, initiated by the homolytic cleavage of the O-N bond in the nitrite ester upon UV irradiation.[2][3] The resulting alkoxy radical abstracts a hydrogen atom from the δ-carbon, followed by recombination of the resulting alkyl radical with the nitric oxide radical. The product, a δ-nitroso alcohol, often tautomerizes to the more stable δ-hydroxy oxime.[1][2]
The mechanism's selectivity for the δ-hydrogen is a key feature, arising from the stability of the six-membered transition state involved in the intramolecular hydrogen abstraction.[1][3]
Mechanism of the Barton Reaction.
Experimental Protocol: General Barton Reaction
The following is a generalized experimental protocol for carrying out a Barton reaction with an alkyl nitrite like this compound.
-
Preparation of the Alkyl Nitrite : The alkyl nitrite starting material is often prepared in situ or used directly. For example, corticosterone (B1669441) acetate (B1210297) can be allowed to react with nitrosyl chloride in dry pyridine (B92270) to yield the corresponding nitrite ester.[1]
-
Photolysis : The solution of the alkyl nitrite in a suitable solvent (e.g., benzene) is irradiated with a high-pressure mercury lamp under an inert atmosphere.[1]
-
Work-up : Following irradiation, the reaction mixture is treated with aqueous sodium nitrite to convert the nitroso compound to the oxime.[4] The product is then extracted and purified by chromatography.
Thermal Decomposition
The thermal decomposition of alkyl nitrites provides another pathway for generating alkoxy radicals. In the case of optically active 2-octyl nitrite, pyrolysis yields 2-octanol (B43104) and 2-octanone. A key finding from these studies is that the 2-octanol produced retains its optical activity, suggesting that the secondary alkoxy radical is optically stable and does not undergo racemization.
A proposed mechanism for the thermal decomposition involves the initial homolytic cleavage of the O-N bond to form an alkoxy radical and nitric oxide. The alkoxy radical can then abstract a hydrogen atom from another nitrite molecule, leading to the formation of an alcohol and a new radical species that subsequently decomposes.
Trans-nitrosation and Synthesis
This compound can be synthesized and can itself participate in trans-nitrosation (transesterification) reactions. These are typically acid-catalyzed exchange reactions with other alcohols.[5]
Synthesis of this compound
A common method for the synthesis of alkyl nitrites is the reaction of an alcohol with sodium nitrite in the presence of an acid, such as sulfuric acid.[6][7]
Experimental Protocol: Synthesis of 1-Octyl Nitrite
A detailed procedure for the synthesis of 1-nitrooctane (B1615987) from 1-bromooctane (B94149) and silver nitrite also yields 1-octyl nitrite as a byproduct.[8]
-
Reaction Setup : A mixture of 1-bromooctane and silver nitrite in anhydrous ether is stirred in a three-necked flask equipped with a dropping funnel, reflux condenser, and stirrer, and cooled in an ice-water bath.[8]
-
Reaction Execution : The mixture is stirred for 24 hours in the ice bath, followed by stirring at room temperature for approximately 40 hours.[8]
-
Isolation and Purification : The silver salts are removed by filtration, and the ethereal solution containing the products is washed. The ether is removed by distillation, and the residue is fractionated under reduced pressure to yield 1-octyl nitrite (b.p. 37°C/3 mm) and 1-nitrooctane.[8]
Trans-nitrosation Reactions
The equilibrium for the trans-nitrosation reaction between 2-octyl nitrite and various alcohols has been studied. The equilibrium constants (K) for these reactions in carbon tetrachloride are summarized in the table below.[5]
| Reactant 1 | Reactant 2 | Equilibrium Constant (K) |
| 2-Octyl nitrite | n-Propyl alcohol | 1.6 |
| 2-Octyl nitrite | i-Propyl alcohol | 0.51 |
| 2-Octyl nitrite | t-Amyl alcohol | 0.28 |
Table 1: Equilibrium constants for the equimolar reaction of 2-octyl nitrite with various alcohols in carbon tetrachloride.[5]
It is noted that t-butyl nitrite is generally more effective than 2-octyl nitrite in converting alcohols into their corresponding nitrites.[5]
Reactions with Amines
Alkyl nitrites, including this compound, are known to react with amines. The nature of the product depends on whether the amine is primary, secondary, or tertiary. The reaction is initiated by the in-situ formation of the nitrosonium ion (NO+) from the alkyl nitrite in an acidic medium.[9][10]
With primary aliphatic amines, the reaction typically leads to the formation of an unstable diazonium salt, which readily decomposes to a carbocation and nitrogen gas. The carbocation can then undergo various reactions, leading to a mixture of products.[9]
Reaction of a primary amine with nitrous acid.
Reactions with Thiols
The reaction of alkyl nitrites with thiols is a common method for the synthesis of S-nitrosothiols (RSNOs).[11] This reaction's kinetics are dependent on pH and the concentration of the thiolate anion.[11] S-nitrosothiols are important biological molecules and can be a source of nitric oxide. Their decomposition can be catalyzed by Cu+ ions, which can be formed by the reduction of Cu2+ by the thiolate ion.[12]
The formation of S-nitrosothiols from thiols and alkyl nitrites is a key reaction in understanding the biological activity of these compounds.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkyl nitrites and their reaction products.[13][14] Headspace GC-MS can be used to identify the chemical composition of alkyl nitrite samples, including degradation products that may form upon exposure to light and air.[14] These analytical methods are crucial for quality control and for studying the kinetics and mechanisms of the reactions described in this guide. Stable-isotope dilution GC-MS has also been employed to study the reactions of nitrites in biological systems.[15]
References
- 1. Barton reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. journals.co.za [journals.co.za]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 10. Ch22: Nitrosation of amines [chem.ucalgary.ca]
- 11. par.nsf.gov [par.nsf.gov]
- 12. The mechanism of nitric oxide formation from S-nitrosothiols (thionitrites) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 15. GC-MS approach revealing hidden nitrite reactions in hemolysate using 18O-labelled nitrite and cysteine-based thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Barton Reaction Utilizing Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barton reaction, named after Nobel laureate Sir Derek Barton, is a photochemical reaction that facilitates the functionalization of an unactivated C-H bond.[1][2] This reaction proceeds via the photolysis of an alkyl nitrite (B80452), which generates an alkoxyl radical.[2] This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a δ-nitroso alcohol, which subsequently tautomerizes to an oxime.[2][3] The Barton reaction is a powerful tool in organic synthesis, particularly in the synthesis of complex natural products and in the derivatization of steroids.[4] This document provides detailed application notes and a representative protocol for the use of octyl nitrite in the Barton reaction.
Reaction Mechanism and Signaling Pathway
The Barton reaction is initiated by the photochemical homolytic cleavage of the O-N bond in an alkyl nitrite, such as this compound. This cleavage, typically induced by UV light, generates an octyloxyl radical and a nitric oxide radical. The octyloxyl radical is highly reactive and abstracts a hydrogen atom from the δ-carbon through a six-membered cyclic transition state. This intramolecular hydrogen abstraction is a key feature of the Barton reaction and is responsible for its regioselectivity. The resulting carbon-centered radical then combines with the nitric oxide radical to form a δ-nitroso alcohol. This intermediate is often unstable and readily tautomerizes to the more stable δ-hydroxy oxime.
Caption: Mechanism of the Barton Reaction.
Experimental Workflow
The general experimental workflow for a Barton reaction using this compound involves the preparation of the starting material, the photochemical reaction itself, and subsequent workup and purification of the product. The preparation of this compound can be achieved by reacting octanol (B41247) with a nitrosating agent. The photochemical reaction is typically carried out in an inert solvent under UV irradiation. Following the reaction, the solvent is removed, and the product is isolated and purified using standard techniques such as column chromatography.
Caption: Experimental workflow for the Barton reaction.
Experimental Protocols
Preparation of this compound
A common method for the in-situ or prior preparation of alkyl nitrites involves the reaction of the corresponding alcohol with a nitrosating agent, such as nitrosyl chloride (NOCl) or sodium nitrite in the presence of an acid.[2]
Materials:
-
n-Octanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve n-octanol in dichloromethane.
-
Slowly add an aqueous solution of sodium nitrite to the stirred solution.
-
Carefully add dilute sulfuric acid dropwise to the mixture while maintaining the temperature below 5 °C.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting this compound solution directly in the Barton reaction.
Barton Reaction with this compound (Representative Protocol)
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound solution (prepared as described above)
-
Anhydrous benzene (B151609) or toluene
-
High-pressure mercury lamp or other suitable UV source
-
Photoreactor equipped with a cooling system and an inert gas inlet
-
TLC plates for reaction monitoring
Procedure:
-
In a quartz photoreactor, place a solution of the substrate in anhydrous benzene or toluene.
-
Add the freshly prepared this compound solution to the reactor. For primary and secondary nitrites, a chain length of at least five carbons is generally required for good yields.[1]
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining the reaction temperature between 0 and 20 °C using a cooling system.
-
Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to over 24 hours depending on the substrate.
-
Once the reaction is complete, turn off the UV lamp and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel.
Data Presentation
| Alkyl Nitrite | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Pentyl Nitrite | Cyclohexanol | Benzene | 20 | 12 | ~40-50 |
| Isoamyl Nitrite | Steroidal Alcohol | Toluene | 0-10 | 8 | ~60-70 |
| n-Hexyl Nitrite | Long-chain alkane | Hexane | 25 | 24 | ~30-40 |
| This compound (Est.) | Unfunctionalized Alkane | Benzene | 10-20 | 12-24 | ~35-55 |
Note: The data for this compound is an estimation based on trends observed for other long-chain alkyl nitrites.
Applications in Drug Development
The Barton reaction's ability to functionalize otherwise inert C-H bonds makes it a valuable tool in drug development and medicinal chemistry.[4] It allows for the late-stage functionalization of complex molecules, enabling the synthesis of novel analogs of existing drugs for structure-activity relationship (SAR) studies. For example, the reaction has been famously used in the synthesis of aldosterone (B195564) acetate, a steroid hormone.[2] By introducing new functional groups at specific positions, the pharmacokinetic and pharmacodynamic properties of a drug candidate can be fine-tuned. The use of this compound, with its longer alkyl chain, could be explored for modifying the lipophilicity of drug molecules, potentially impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.
References
Application Notes and Protocols for the Photochemical Rearrangement of Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical rearrangement of alkyl nitrites, famously known as the Barton reaction, is a powerful synthetic tool for the regio- and stereoselective functionalization of unactivated C-H bonds. This reaction proceeds via the photolytically induced homolytic cleavage of a nitrite (B80452) ester to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a spatially proximate δ-carbon, leading to the formation of a carbon-centered radical, which subsequently recombines with nitric oxide. The resulting nitroso alcohol typically tautomerizes to the more stable oxime. This application note provides a detailed experimental setup and protocol for the photochemical rearrangement of n-octyl nitrite, a representative example of this class of reactions.
Reaction Principle
The photochemical rearrangement of n-octyl nitrite to 4-nitroso-1-octanol proceeds through a free-radical mechanism initiated by the absorption of UV light. The key steps involve:
-
Homolytic Cleavage: The O-NO bond of the n-octyl nitrite homolytically cleaves upon photolysis to form an n-octyloxy radical and a nitric oxide radical.
-
Intramolecular Hydrogen Abstraction: The n-octyloxy radical abstracts a hydrogen atom from the δ-carbon (C4) via a six-membered cyclic transition state.
-
Radical Recombination: The resulting C4-centered alkyl radical recombines with the nitric oxide radical to form 4-nitroso-1-octanol.
-
Dimerization/Tautomerization: The 4-nitroso-1-octanol can exist in equilibrium with its dimer and can also tautomerize to the corresponding oxime.
Quantitative Data
The photolysis of n-octyl nitrite in a heptane (B126788) solution yields a mixture of products. The table below summarizes the reported yields of the major products obtained upon complete photolysis.
| Product | Yield (%) |
| 4-Nitroso-1-octanol dimer | 30 |
| γ-Nitrosoheptane dimer | 2 |
| γ-Nitrosoheptane-4-nitroso-1-octanol dimer | 13 |
Experimental Protocols
This section details the necessary protocols for the synthesis of the n-octyl nitrite starting material and its subsequent photochemical rearrangement.
Protocol 1: Synthesis of n-Octyl Nitrite
Materials:
-
n-Octanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
-
In the flask, prepare a solution of sodium nitrite in water (e.g., 1.1 moles of NaNO₂ in a suitable amount of water for each mole of n-octanol).
-
Cool the sodium nitrite solution to 0 °C with vigorous stirring.
-
In a separate beaker, prepare a cooled (0 °C) mixture of n-octanol (1 mole) and concentrated sulfuric acid (e.g., 0.5 moles) diluted with a small amount of water.
-
Slowly add the acidic n-octanol mixture from the dropping funnel to the stirred sodium nitrite solution. Maintain the reaction temperature at or below 5 °C throughout the addition. The addition rate should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel. The upper, pale-yellow layer of n-octyl nitrite will separate from the aqueous layer.
-
Separate the organic layer and wash it sequentially with cold water, a cold dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold water again.
-
Dry the crude n-octyl nitrite over anhydrous magnesium sulfate or sodium sulfate.
-
The resulting n-octyl nitrite can be used directly for the photochemical reaction. Due to their instability, it is recommended to use alkyl nitrites shortly after their preparation and store them in a cool, dark place.
Protocol 2: Photochemical Rearrangement of n-Octyl Nitrite
Materials:
-
n-Octyl nitrite (prepared as in Protocol 1)
-
Anhydrous heptane (or benzene)
-
Nitrogen gas (or argon)
Equipment:
-
Photochemical reactor equipped with a high-pressure mercury vapor lamp (e.g., Hanovia or similar) with a quartz or Pyrex immersion well.
-
Reaction vessel (quartz or Pyrex, depending on the desired wavelength cutoff)
-
Magnetic stirrer and stir bar
-
Gas inlet for inert gas
-
Cooling system for the lamp and reaction vessel (e.g., water circulation)
-
Standard laboratory glassware for workup
Procedure:
-
Assemble the photochemical reactor. Ensure the cooling system for the lamp is operational.
-
Prepare a dilute solution of n-octyl nitrite in anhydrous heptane (e.g., a 2% solution).
-
Place the solution in the reaction vessel and add a magnetic stir bar.
-
Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can interfere with the radical reaction. Maintain a positive pressure of the inert gas throughout the reaction.
-
Position the reaction vessel in the photoreactor and start the cooling system for the reaction vessel if necessary to maintain a desired temperature (e.g., room temperature).
-
Turn on the high-pressure mercury lamp to initiate the photolysis.
-
Irradiate the solution with stirring for a period determined by monitoring the reaction progress (e.g., by TLC or GC) or for a predetermined time to ensure complete consumption of the starting material.
-
Once the reaction is complete, turn off the lamp and allow the apparatus to cool down.
-
The resulting solution containing the 4-nitroso-1-octanol and other products can then be concentrated under reduced pressure.
-
The product mixture can be purified using standard techniques such as column chromatography on silica (B1680970) gel to isolate the desired nitroso compounds.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and photochemical rearrangement of n-octyl nitrite.
Reaction Mechanism
The diagram below outlines the key steps in the photochemical rearrangement of n-octyl nitrite.
Application Notes and Protocols: Octyl Nitrite as a Nitrosating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl nitrite (B80452), an alkyl ester of nitrous acid, serves as a versatile and effective nitrosating agent in a variety of organic transformations. Its utility primarily stems from its ability to act as a source of the nitrosonium ion (NO⁺) or alkyl radicals under specific conditions. These reactive intermediates are pivotal in key synthetic operations, including the diazotization of primary amines and certain radical-mediated reactions. This document provides detailed application notes and experimental protocols for the use of octyl nitrite in organic synthesis.
Core Applications
The primary applications of this compound as a nitrosating agent in organic synthesis include:
-
Diazotization of Primary Aromatic Amines: The conversion of primary aromatic amines into diazonium salts is a cornerstone of synthetic aromatic chemistry. These salts are valuable intermediates that can be transformed into a wide array of functional groups through subsequent reactions, such as the Sandmeyer and Schiemann reactions. Alkyl nitrites like this compound are often employed in non-aqueous conditions.[1][2]
-
Generation of Organic Radicals: The oxygen-nitrogen bond in this compound is relatively weak and can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate an octyl radical and nitric oxide. This property allows its use in radical-mediated transformations.[3]
Data Presentation
Table 1: Synthesis of 1-Octyl Nitrite as a Byproduct in the Synthesis of 1-Nitrooctane
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 1-Bromooctane (B94149) | Silver Nitrite | Diethyl ether | 0, then RT | 24 at 0°C, then ~40 at RT | 1-Octyl Nitrite | 14 | [4] |
| 1-Bromooctane | Silver Nitrite | Diethyl ether | 0, then RT | 24 at 0°C, then ~40 at RT | 1-Nitrooctane | 75-80 | [4] |
Table 2: Representative Reaction Conditions for Diazotization using Alkyl Nitrites
| Amine Substrate | Alkyl Nitrite | Acid/Catalyst | Solvent | Temperature (°C) | Product | Reference |
| Aromatic Amines | Isopentyl Nitrite | HCl | Dioxane | 0 - 5 | Aryl Diazonium Chloride | [5] |
| Aryl Amines | n-Pentyl Nitrite | None | Bromoform | 100 | Aryl Bromide | [2] |
| Heteroaryl Amines | Isopentyl Nitrite | Trimethylchlorosilane | Dichloromethane | Not specified | Heteroaryl Chloride | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Octyl Nitrite
This protocol describes the formation of 1-octyl nitrite as a byproduct during the synthesis of 1-nitrooctane.[4]
Materials:
-
1-Bromooctane (96.5 g, 0.5 mole)
-
Silver nitrite (116 g, 0.75 mole)
-
Anhydrous diethyl ether (350 mL)
-
500-mL three-necked round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of silver nitrite in 150 mL of anhydrous diethyl ether in a 500-mL three-necked flask, add 1-bromooctane dropwise over 2 hours. The flask should be equipped with a dropping funnel, reflux condenser, and a stirrer, and immersed in an ice bath.
-
Continue stirring the mixture in the ice bath for 24 hours.
-
Remove the ice bath and continue stirring at room temperature (26–28 °C) for approximately 40 hours, or until the supernatant gives a negative test for halides.
-
Filter the silver salts and wash them with two 100-mL portions of anhydrous ether.
-
Combine the ether washings with the filtrate.
-
Distill the combined ethereal solutions at atmospheric pressure to remove the ether.
-
Fractionally distill the residue under reduced pressure. 1-Octyl nitrite will distill as a yellow liquid at 37 °C/3 mm Hg.
Expected Yield: 11.3 g (14%) of 1-octyl nitrite.
Protocol 2: Representative Diazotization of a Primary Aromatic Amine and Subsequent Halogenation (Sandmeyer-type Reaction)
Materials:
-
Primary aromatic amine (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile, THF, or chloroform)
-
Copper(I) halide (CuX, where X = Cl, Br; 1.2 equiv) or Potassium Iodide (for iodination)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottomed flask, dissolve the primary aromatic amine in the anhydrous solvent.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
For chlorination or bromination, add the copper(I) halide to the solution. For iodination, a copper catalyst is often not necessary.
-
Slowly add this compound to the cold, stirred solution.
-
After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours, or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
Diazotization of a Primary Aromatic Amine
Caption: General pathway for the diazotization of a primary aromatic amine using this compound.
Experimental Workflow for a Sandmeyer-type Reaction
Caption: Experimental workflow for the synthesis of aryl halides from aromatic amines.
Radical Generation from this compound
Caption: Homolytic cleavage of this compound to generate radicals.
References
Application Notes and Protocols: Synthesis of Octyl Nitrate from Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of octyl nitrate (B79036) from octyl nitrite (B80452). The primary method outlined is based on the reaction of octyl nitrite with gaseous dinitrogen pentoxide, a process that has been formally documented in patent literature.
Data Presentation
The following table summarizes the quantitative data for the synthesis of octyl nitrate from this compound via reaction with dinitrogen pentoxide, as described in a batch process.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Dinitrogen Pentoxide (gaseous) | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Reaction Temperature | Approximately 0°C | [1] |
| Reaction Time | 4 hours (addition) + 4 hours (continued reaction) | [1] |
| Yield of Octyl Nitrate | 72% | [1] |
| Major Byproduct | Octanoic Acid | [1] |
| Yield of Byproduct | 28% | [1] |
| Purification Method | Distillation | [1] |
Experimental Protocol
This protocol details a laboratory-scale batch process for the synthesis of octyl nitrate from this compound.
Materials and Reagents:
-
This compound
-
Dinitrogen pentoxide (N₂O₅)
-
Carbon tetrachloride (CCl₄)
-
Water (for quenching)
-
Ice
Equipment:
-
Reaction flask (e.g., three-necked round-bottom flask)
-
Gas inlet tube
-
Stirring apparatus (e.g., magnetic stirrer)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable reaction flask, dissolve this compound in carbon tetrachloride.
-
Equip the flask with a gas inlet tube and a stirring mechanism.
-
Place the reaction flask in an ice bath to maintain the temperature at approximately 0°C.[1]
-
-
Reaction Execution:
-
Begin agitation of the this compound solution.
-
Bubble gaseous dinitrogen pentoxide through the solution over a period of four hours.[1]
-
Maintain continuous agitation of the reaction mixture throughout the addition of dinitrogen pentoxide.[1]
-
After the addition is complete, continue to agitate the reaction mixture for an additional four hours, maintaining the temperature at approximately 0°C.[1]
-
-
Quenching and Separation:
-
After the reaction is complete, the resulting mixture contains octyl nitrate and nitric acid.[1]
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Add water to the separatory funnel to quench the reaction. The mixture will separate into two layers: an upper octyl nitrate layer and a lower aqueous layer.[1]
-
Separate and collect the upper octyl nitrate layer.[1]
-
-
Purification:
-
The crude octyl nitrate is purified by distillation to separate it from any remaining starting materials, byproducts (such as octanoic acid), and solvent.[1]
-
Safety Precautions:
-
Dinitrogen pentoxide is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood.
-
Carbon tetrachloride is a toxic and environmentally hazardous substance. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the experiment should be conducted in a fume hood.
-
The reaction should be cooled effectively, as nitration reactions can be exothermic.
Experimental Workflow Visualization
References
Application Notes and Protocols for Octyl Nitrite in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl nitrite (B80452) (C₈H₁₇NO₂) is an alkyl ester of nitrous acid. Like other alkyl nitrites, it is recognized for its potential applications in medicinal chemistry, primarily stemming from its ability to act as a nitric oxide (NO) donor.[1] Nitric oxide is a critical signaling molecule in various physiological processes, most notably in the cardiovascular system where it mediates vasodilation. This property has historically led to the use of shorter-chain alkyl nitrites, such as amyl nitrite, in the treatment of angina pectoris and as an adjunct in cyanide poisoning.[2] Octyl nitrite, with its longer alkyl chain, is less volatile than its shorter-chain counterparts.[3]
These notes provide an overview of the key applications of this compound in a research context, complete with detailed experimental protocols and relevant data extrapolated from closely related compounds where specific data for this compound is not available.
Vasodilator and Nitric Oxide Donor
Mechanism of Action
The primary pharmacological effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation.[4][5] This is achieved through the enzymatic and non-enzymatic release of nitric oxide (NO).[6][4] NO activates soluble guanylyl cyclase (sGC) in smooth muscle cells, which in turn increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to a cascade of events that reduce intracellular calcium concentrations and cause smooth muscle relaxation.[7][8]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data (Exemplary for Alkyl Nitrites)
Table 1: Exemplary Pharmacokinetic Parameters of Isobutyl Nitrite in Rats
| Parameter | Value | Unit | Reference |
| Half-life (t½) | 1.4 | min | [9] |
| Blood Clearance | 2.9 | L/min/kg | [9] |
| Bioavailability (inhaled) | 43 | % | [9] |
Experimental Protocol: In Vitro Assessment of Vasodilation using Wire Myography
This protocol describes the use of wire myography to assess the vasodilatory effect of this compound on isolated arterial rings.[10][11]
Materials:
-
Isolated arteries (e.g., rat thoracic aorta, mesenteric artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, glucose 5.5
-
High Potassium Physiological Salt Solution (KPSS): PSS with equimolar substitution of NaCl with KCl
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Carbogen gas (95% O₂, 5% CO₂)
-
Dissection microscope, forceps, and scissors
Procedure:
-
Artery Isolation and Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in ice-cold PSS.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Equilibrate the rings for 30-60 minutes in PSS at 37°C, continuously gassed with carbogen.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the smooth muscle by inducing contraction with KPSS.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (to ~80% of maximum contraction) and then add acetylcholine. A relaxation response indicates a functional endothelium.
-
-
Vasodilation Assay:
-
Pre-contract the arterial rings with phenylephrine to achieve a stable submaximal contraction.
-
Add cumulative concentrations of this compound to the bath, allowing the response to stabilize at each concentration.
-
Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to quantify the potency and efficacy of this compound as a vasodilator.
-
Experimental Workflow for Wire Myography
Caption: Experimental workflow for wire myography.
Antidote for Cyanide Poisoning (Adjunct)
Mechanism of Action
Alkyl nitrites have historically been used as an initial treatment for cyanide poisoning.[2] The mechanism involves the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[12][13] Methemoglobin has a high affinity for cyanide, binding it to form the less toxic cyanomethemoglobin. This sequesters cyanide from cytochrome c oxidase in the mitochondria, allowing cellular respiration to resume.[13] It is important to note that the use of inhaled amyl nitrite is no longer recommended as a first-line treatment in the United States, with hydroxocobalamin (B81358) and intravenous sodium nitrite/sodium thiosulfate (B1220275) being the preferred options.[14][15]
Mechanism of Alkyl Nitrites in Cyanide Poisoning
Caption: Mechanism of alkyl nitrites in cyanide poisoning.
Efficacy Data (General for Alkyl Nitrites)
Amyl nitrite, when administered alone, has been found to be effective in moderate to severe cyanide poisoning.[16] It is often used in combination with sodium thiosulfate for enhanced efficacy.[16] Specific efficacy data for this compound is not available.
Reagent in Organic Synthesis
Alkyl nitrites are versatile reagents in organic synthesis, often serving as a source of the nitroso group or as a diazotizing agent.[1][17]
Application: Diazotization of Primary Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt, which is a key intermediate in the synthesis of various aromatic compounds.[18][] Alkyl nitrites, including this compound, can be used as diazotizing agents, often under milder conditions than the traditional sodium nitrite and strong acid method.[7]
Experimental Protocol: General Procedure for Diazotization using this compound
This protocol provides a general method for the diazotization of a primary aromatic amine followed by a subsequent reaction (e.g., Sandmeyer reaction).
Materials:
-
Primary aromatic amine
-
This compound
-
Aprotic solvent (e.g., acetonitrile, THF)
-
Subsequent reactant (e.g., CuCl for Sandmeyer reaction)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolution: Dissolve the primary aromatic amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature, typically between 0°C and room temperature, depending on the stability of the diazonium intermediate.
-
Addition of this compound: Add this compound dropwise to the stirred solution. The reaction is often monitored by the evolution of gas (N₂) or by thin-layer chromatography (TLC).
-
Formation of Diazonium Intermediate: Allow the reaction to stir for a specified period to ensure the complete formation of the diazonium salt.
-
Subsequent Reaction: Add the next reagent (e.g., a solution of CuCl in the appropriate solvent) to the reaction mixture containing the in situ generated diazonium salt.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with an appropriate aqueous solution. Extract the product with a suitable organic solvent. The organic layers are then combined, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Synthesis of this compound
A reliable method for the synthesis of 1-octyl nitrite from 1-bromo-octane and silver nitrite has been reported.[20]
Experimental Protocol: Synthesis of 1-Octyl Nitrite
Materials:
-
1-Bromo-octane
-
Silver nitrite
-
Anhydrous diethyl ether
-
Standard laboratory glassware for synthesis and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-octane and silver nitrite in anhydrous diethyl ether. The reaction should be protected from light.
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
Filtration: Filter the reaction mixture to remove the silver salts. Wash the collected solids with two portions of dry ether and combine the ether washings with the filtrate.
-
Distillation: Distill the combined ethereal solutions at atmospheric pressure to remove the ether.
-
Fractional Distillation: Fractionally distill the residue under reduced pressure. Collect the fraction that distills at 37°C/3 mm Hg. This fraction is 1-octyl nitrite.
Workflow for the Synthesis of 1-Octyl Nitrite
Caption: Workflow for the synthesis of 1-octyl nitrite.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific experimental conditions. All experiments should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations. The pharmacological data presented for analogous compounds should be used as a guide and not as a direct substitute for experimental data on this compound.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular nitric oxide-generating activities for organic nitrites and organic nitrates are distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 8. Pharmacokinetics of a Model Organic Nitrite Inhalant and its Alcohol Metabolite in Rats [ouci.dntb.gov.ua]
- 9. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Which cyanide antidote? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyanide Antidotes | Occupational Safety and Health Administration [osha.gov]
- 16. Efficacy and safety of antidotes for acute poisoning by cyanides Volume I - ECETOC [ecetoc.org]
- 17. researchgate.net [researchgate.net]
- 18. Diazotisation [organic-chemistry.org]
- 20. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Trans-esterification of Alcohols Using Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-esterification of alcohols using alkyl nitrites, such as octyl nitrite (B80452), is a versatile method for the synthesis of new alkyl nitrites. This process, more accurately termed acid-catalyzed alcoholysis or trans-nitrosation, involves the reversible exchange of the alcohol moiety of a nitrite ester with another alcohol. This reaction provides a valuable route for the preparation of various alkyl nitrites under mild, non-aqueous conditions, which can be advantageous for sensitive substrates. Alkyl nitrites themselves are important reagents in organic synthesis, notably used for diazotization, nitrosation, and as a source of nitric oxide (NO).[1][2]
The equilibrium of the reaction is influenced by the structure of both the alcohol and the alkyl nitrite, as well as the solvent used.[1] Generally, the reaction is catalyzed by trace amounts of acid, which can even arise from the slow decomposition of the alkyl nitrites themselves.[1]
Reaction Mechanism
The trans-esterification of alcohols with alkyl nitrites proceeds via an acid-catalyzed, two-step bimolecular mechanism.[1][3] The process is initiated by the protonation of the ether oxygen of the alkyl nitrite, which enhances the electrophilicity of the nitrogen atom. This is followed by a nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of the original alcohol yields the new alkyl nitrite.[3]
Caption: Acid-catalyzed trans-esterification mechanism.
Quantitative Data Summary
The efficiency of the trans-esterification process is dependent on the structure of the alcohol and the alkyl nitrite. The equilibrium constants (K) for the reaction of 2-octyl nitrite with a series of alcohols in carbon tetrachloride have been determined and are presented below. For comparison, data for t-butyl nitrite, a more effective nitrosating agent, is also included.[1]
Reaction: R-OH + R'-ONO ⇌ R-ONO + R'-OH
Table 1: Equilibrium Constants (K) for the Reaction of Alcohols with Alkyl Nitrites [1]
| Reacting Alcohol (R-OH) | Alkyl Nitrite (R'-ONO) | K |
| 1-Phenylethanol | 2-Octyl Nitrite | 0.83 |
| 2-Phenylethanol | 2-Octyl Nitrite | 1.8 |
| Benzyl Alcohol | 2-Octyl Nitrite | 1.9 |
| 2-Methyl-1-phenylpropan-2-ol | 2-Octyl Nitrite | 0.28 |
| 1-Phenylethanol | t-Butyl Nitrite | 3.3 |
| 2-Phenylethanol | t-Butyl Nitrite | 14.0 |
| 2-Methyl-1-phenylpropan-2-ol | t-Butyl Nitrite | 0.19 |
Data sourced from Glover et al. (1981).[1]
These data indicate that primary alcohols generally favor the formation of the new nitrite ester more than secondary and tertiary alcohols when reacted with a secondary nitrite like 2-octyl nitrite.[1] Furthermore, t-butyl nitrite is a more efficient reagent for the trans-nitrosation of primary and secondary alcohols compared to 2-octyl nitrite.[1]
Experimental Protocols
The following protocols are generalized from published procedures for the acid-catalyzed alcoholysis of alkyl nitrites.[1] Researchers should adapt these protocols based on the specific substrates and desired scale.
Protocol 1: Small-Scale Reaction Monitoring by ¹H NMR
This protocol is suitable for determining the equilibrium constant and monitoring the progress of the reaction.
Materials:
-
2-Octyl nitrite
-
Alcohol of interest
-
Carbon tetrachloride (or other suitable deuterated solvent for NMR)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare equimolar solutions of 2-octyl nitrite and the alcohol of interest in carbon tetrachloride.
-
In an NMR tube, mix equal volumes of the two solutions to achieve a final equimolar concentration.
-
Acquire a ¹H NMR spectrum of the mixture immediately after mixing (t=0).
-
Allow the NMR tube to stand at room temperature in the dark.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 10 minutes, then hourly) until no further change in the relative integrals of the alcohol and nitrite ester protons is observed, indicating that equilibrium has been reached. Equilibrium is often attained in less than 10 minutes in the absence of an acid scavenger like pyridine.[1]
-
Calculate the equilibrium constant (K) from the final integral ratios of the reactant and product species.
Protocol 2: Preparative Scale Synthesis of a New Alkyl Nitrite
This protocol is designed for the synthesis and isolation of a new alkyl nitrite on a preparative scale, using an excess of the trans-esterifying agent to drive the reaction towards the product. While t-butyl nitrite is reported to be more efficient, a similar procedure can be adapted for this compound, likely requiring longer reaction times or a larger excess.[1]
Materials:
-
2-Octyl nitrite
-
Alcohol of interest (e.g., 2-phenylethanol)
-
Pyridine (optional, as an acid scavenger to stop the reaction)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reaction and workup
Procedure:
-
In a round-bottom flask, dissolve the alcohol of interest (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., carbon tetrachloride), or if the alcohol is a liquid, it can be used neat.
-
Add a molar excess of 2-octyl nitrite (e.g., 5-10 equivalents).
-
Allow the mixture to stand at room temperature in the dark for 1-24 hours. The reaction progress can be monitored by TLC or ¹H NMR on a small aliquot.
-
Once the reaction has reached the desired conversion, the excess 2-octyl nitrite and the 2-octanol (B43104) byproduct can be removed under reduced pressure using a rotary evaporator. Note that complete removal may be difficult, and co-distillation can occur.[1]
-
For a more complete workup, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of the new alkyl nitrite and any remaining starting alcohol, can be purified by fractional distillation under reduced pressure if the boiling points of the components are sufficiently different.
References
Application Note: Analysis of Octyl Nitrite Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl nitrite (B80452), an alkyl nitrite, is a reactive compound of interest in various chemical and pharmaceutical contexts. Understanding its reaction pathways and characterizing the resulting products are crucial for process optimization, stability studies, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for the analysis of octyl nitrite and its reaction products. This application note provides a detailed protocol for the GC-MS analysis of this compound reaction mixtures, including sample preparation, instrument parameters, and data analysis. Potential reaction pathways, including degradation, are also discussed.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-octanol (B28484) with sodium nitrite in an acidic medium.
Materials:
-
1-octanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask chilled in an ice bath, combine 1-octanol, deionized water, and diethyl ether.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite to the flask with vigorous stirring.
-
While maintaining the temperature below 5°C, slowly add concentrated sulfuric acid dropwise.
-
Continue stirring for 1-2 hours in the ice bath.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (diethyl ether) and wash it sequentially with deionized water and a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the diethyl ether under reduced pressure to yield crude this compound.
Sample Preparation for GC-MS Analysis
To analyze the reaction products, a sample from the reaction mixture or a subsequent degradation study is required.
Materials:
-
This compound reaction mixture or degraded sample
-
Dichloromethane (B109758) (DCM), GC-grade
-
Anhydrous sodium sulfate
-
GC vials with septa
Procedure:
-
Dilute a small aliquot (e.g., 10 µL) of the this compound sample or reaction mixture in 1 mL of dichloromethane in a GC vial.
-
If the sample contains water, pass the diluted sample through a small plug of anhydrous sodium sulfate to remove moisture.
-
Seal the vial with a septum cap. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point for the analysis and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Solvent Delay | 3 minutes |
Data Presentation
The following table summarizes the expected quantitative data for this compound and its potential reaction products based on the proposed GC-MS method. Retention times and Kovats indices are estimates and will vary with the specific chromatographic conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Retention Time (min) | Key Mass Fragments (m/z) | Kovats Retention Index (non-polar column) |
| This compound | C₈H₁₇NO₂ | 159.23 | ~10.5 | 113, 85, 71, 57, 43, 41, 30 (NO⁺) | ~1150 |
| 1-Octanol | C₈H₁₈O | 130.23 | ~9.8 | 112, 97, 84, 70, 56, 43 | ~1060 |
| Octyl Nitrate (B79036) | C₈H₁₇NO₃ | 175.23 | ~11.2 | 113, 85, 71, 57, 46 (NO₂⁺), 43, 41 | ~1208[1] |
| Octanal | C₈H₁₆O | 128.21 | ~9.2 | 110, 95, 84, 70, 57, 44 | ~1000 |
| 1-Nitrooctane (B1615987) | C₈H₁₇NO₂ | 159.23 | ~11.0 | 113, 99, 85, 71, 57, 46 (NO₂⁺), 43 | ~1180 |
Note: The mass spectrum of this compound is expected to show a prominent peak at m/z 30, corresponding to the nitroso group (NO⁺), which is a characteristic fragmentation pattern for alkyl nitrites.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of this compound reaction products.
Caption: Experimental workflow for this compound analysis.
Potential Reaction Pathways
This compound can undergo various reactions, including decomposition and reactions with other molecules. The following diagram illustrates some potential pathways. Alkyl nitrites are known to be susceptible to photochemical and thermal degradation.[2][3] The primary photochemical process is the dissociation of the O-NO bond to form an alkoxyl radical and nitrogen monoxide.[2]
Caption: Potential reaction pathways of this compound.
Discussion
The presented GC-MS method is a robust approach for the qualitative and quantitative analysis of this compound and its reaction products. The separation on a non-polar column allows for the elution of compounds based on their boiling points and polarity. The mass spectrometer provides definitive identification through characteristic fragmentation patterns.
The primary degradation products of this compound are expected to be 1-octanol and octanal, formed via an octoxyl radical intermediate.[2] Under oxidative conditions, the formation of octyl nitrate is possible. Isomerization to the more stable 1-nitrooctane can also occur. The presence of these and other byproducts can be monitored using the described GC-MS protocol.
For accurate quantification, it is recommended to use an internal standard, such as a deuterated analog or a compound with similar chemical properties and a different retention time. Calibration curves should be prepared for each analyte to ensure accurate concentration determination.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound reaction products. The detailed protocols for synthesis, sample preparation, and GC-MS analysis, along with the data presentation and visualization of potential reaction pathways, offer a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds. The methodology can be adapted and optimized for specific research needs, contributing to a better understanding of the chemistry and stability of this compound.
References
Application Notes and Protocols for the Safe Handling and Storage of Octyl Nitrite in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and storage procedures for octyl nitrite (B80452) in a laboratory environment. Adherence to these protocols is crucial to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
Octyl nitrite is a volatile and flammable liquid that requires careful handling. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Appearance | Clear, pale yellow liquid | [3] |
| Odor | Pungent, fruity | [3] |
| Boiling Point | Data not readily available | |
| Flash Point | Data not readily available (Assumed to be low and flammable) | |
| Solubility | Not specified, but likely soluble in organic solvents. | |
| Vapor Density | Heavier than air | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following risk and safety phrases:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Primary Hazards:
-
Flammability: As a volatile organic compound, this compound vapors can form flammable mixtures with air.[5][6] Keep away from ignition sources such as open flames, hot surfaces, and sparks.[4][5]
-
Inhalation Toxicity: Vapors may cause dizziness, headache, and respiratory irritation.[5]
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Ingestion Toxicity: Harmful if swallowed.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Body Protection | Flame-retardant lab coat worn over clothing made of natural fibers (e.g., cotton). | To protect skin from splashes and in case of fire. Synthetic fabrics can melt and adhere to the skin. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a respirator with an appropriate organic vapor cartridge may be necessary. | To prevent inhalation of harmful vapors. |
Safe Handling and Experimental Protocols
General Handling Workflow
The following diagram illustrates the general workflow for safely handling this compound in the laboratory.
Caption: General workflow for handling this compound.
Protocol for Weighing and Transferring this compound
Objective: To safely weigh and transfer a specific amount of this compound for an experiment.
Materials:
-
This compound
-
Appropriate glassware (e.g., beaker, graduated cylinder, round-bottom flask)
-
Pasteur pipette or syringe
-
Analytical balance
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational with proper airflow.[7]
-
Gather all necessary materials and place them inside the fume hood.
-
Don the required personal protective equipment (PPE) as outlined in Section 3.0.
-
-
Weighing:
-
Place a clean, dry, and sealed receiving vessel (e.g., a round-bottom flask with a septum) on the analytical balance and tare the weight.
-
For volatile liquids, it is recommended to weigh by difference to minimize evaporation.[8] Tare the original, sealed container of this compound.
-
-
Transfer:
-
Perform all transfers inside the fume hood, at least 6 inches from the sash opening.[7]
-
Carefully uncap the this compound container.
-
Using a clean Pasteur pipette or syringe, withdraw the desired amount of liquid.
-
Transfer the liquid to the receiving vessel.
-
To minimize vapor release, keep the transfer process swift and containers covered as much as possible.[7]
-
Immediately recap both the original container and the receiving vessel.
-
-
Final Weighing:
-
If weighing by difference, place the original this compound container back on the balance to determine the amount transferred.
-
Alternatively, weigh the sealed receiving vessel containing the transferred liquid.
-
-
Cleanup:
-
Wipe down any minor drips or spills within the fume hood using an appropriate absorbent material.
-
Dispose of contaminated materials in a designated hazardous waste container.
-
Storage and Stability
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area. | To prevent decomposition and pressure buildup. |
| Light | Store in a light-resistant container. | To prevent light-induced decomposition. |
| Incompatible Materials | Strong oxidizing agents, reducing agents, acids, and bases. | To prevent violent reactions.[4] |
| Container | Tightly sealed, original container. | To prevent vapor leakage and contamination. |
Storage Logic Diagram
The following diagram outlines the logical considerations for the safe storage of this compound.
Caption: Logical guidelines for storing this compound.
Spill, Leak, and Waste Disposal Procedures
Spill Response Protocol
In the event of a spill, follow these procedures promptly and safely.
Caption: Workflow for responding to an this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
For large spills, evacuate the laboratory immediately, close the doors, and contact the institution's emergency response team.
Waste Disposal
-
Unused Product: Dispose of unused or unwanted this compound as hazardous waste. Do not pour it down the drain.
-
Contaminated Materials: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.
Decomposition and Incompatibilities
-
Thermal Decomposition: Upon heating, this compound may decompose to produce toxic oxides of nitrogen.[9]
-
Hydrolysis: In the presence of water, this compound may hydrolyze to form octanol (B41247) and nitrous acid.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, acids, and bases to prevent vigorous and potentially explosive reactions.
By strictly following these application notes and protocols, researchers can safely handle and store this compound, minimizing the risk of accidents and ensuring a secure laboratory environment.
References
- 1. This compound | C8H17NO2 | CID 12387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. flinnsci.com [flinnsci.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. opentrons.com [opentrons.com]
- 8. Weighing Volatile Liquids [chemedx.org]
- 9. valsynthese.ch [valsynthese.ch]
- 10. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Alkyl Nitrites via Transnitrosation from Octyl Nitrite and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of various alkyl nitrites through the transnitrosation of alcohols with octyl nitrite (B80452). This reversible, acid-catalyzed reaction, also known as alcoholysis, is a convenient method for preparing alkyl nitrites under mild conditions. The efficiency of this equilibrium process is influenced by steric and electronic factors, with primary alcohols reacting more readily than secondary, and secondary more than tertiary. While octyl nitrite can be used, t-butyl nitrite is often a more effective reagent due to a greater driving force for nitrosyl transfer.[1][2] This guide includes a general experimental protocol, a summary of expected yields and equilibrium data, and visualizations of the reaction mechanism and experimental workflow.
Introduction
Alkyl nitrites (R-ONO) are valuable reagents in organic synthesis, finding applications as nitrosating agents, diazotization agents, and in the formation of oximes.[3] They are formally the alkyl esters of nitrous acid.[3] While the classic synthesis involves the reaction of an alcohol with sodium nitrite in a strong acid solution, an alternative and milder method is the transnitrosation (or transesterification) between a readily available alkyl nitrite and a different alcohol.[2][4]
This process involves an acid-catalyzed equilibrium exchange of the nitroso group (–N=O) between two different alcohols. The general reaction is as follows:
R-ONO + R'-OH ⇌ R-OH + R'-ONO
This application note focuses on the use of this compound as the donor for the synthesis of other alkyl nitrites. The principles and protocols described are also broadly applicable to other donor nitrites, such as the frequently used t-butyl nitrite.
Data Presentation: Reaction Efficiency and Equilibrium
The transnitrosation of an alcohol with an alkyl nitrite is an equilibrium process. The position of the equilibrium, and thus the final yield of the desired alkyl nitrite, is dependent on the structure of the alcohol (R'-OH).[2]
Key Factors Influencing the Reaction:
-
Steric Hindrance: The reaction is primarily governed by steric factors. The efficiency of the nitrosyl group transfer follows the order: primary > secondary > tertiary alcohols .[2]
-
Polar Effects: Electron-donating groups on the alcohol can favor the reaction, while electron-withdrawing groups have the opposite effect.[2]
-
Reagent Choice: Tertiary nitrites, like t-butyl nitrite, are generally more effective reagents than secondary nitrites, such as 2-octyl nitrite, for converting alcohols into their corresponding nitrites.[2]
The following table summarizes equilibrium constants (K) for the transnitrosation reaction between the more reactive t-butyl nitrite and a range of alcohols. The data illustrates the clear trend in reactivity. A similar trend, though with a reduced driving force, is expected for reactions involving this compound.
Table 1: Equilibrium Constants for Transnitrosation with t-Butyl Nitrite [1]
| Alcohol (R'-OH) | Alcohol Type | Equilibrium Constant (K) for R'-ONO formation |
| n-Butyl Alcohol | Primary | 10.1 |
| Isobutyl Alcohol | Primary | 10.0 |
| Neopentyl Alcohol | Primary | 10.3 |
| Isopropyl Alcohol | Secondary | 4.2 |
| 2-Pentyl Alcohol | Secondary | 4.1 |
| Cyclopentyl Alcohol | Secondary | 4.2 |
| Cyclohexyl Alcohol | Secondary | 4.0 |
Note: The equilibrium constant K is defined as ([R'-ONO][t-BuOH]) / ([t-BuONO][R'-OH]). Reactions were performed in chloroform. Data sourced from Doyle, M. P., et al. (1983).[1]
Experimental Protocols
General Protocol for Transnitrosation of an Alcohol with this compound
This protocol describes a general procedure for the synthesis of a new alkyl nitrite (R'-ONO) from a starting alcohol (R'-OH) and this compound.
Materials:
-
This compound (or t-butyl nitrite)
-
Target alcohol (R'-OH)
-
Anhydrous solvent (e.g., carbon tetrachloride, chloroform)[1][2]
-
Trace amount of acid catalyst (often present from slight decomposition of the starting nitrite)[2]
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Pyridine (optional, for workup)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the target alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Nitrosating Agent: Add the this compound to the solution. To drive the equilibrium towards the product, a molar excess (e.g., 2-10 equivalents) of the starting nitrite can be used.[2]
-
Catalysis and Reaction: The reaction is catalyzed by trace amounts of acid, which are typically present in the alkyl nitrite reagent from slight decomposition.[2] Stir the mixture at room temperature. The equilibrium is generally reached rapidly, often within 10 minutes.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by 1H NMR spectroscopy by observing the appearance of signals corresponding to the new alkyl nitrite and the disappearance of the starting alcohol's signals.[1]
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine. This removes the liberated octanol, residual acid, and excess sodium bicarbonate.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Isolation of Product: The solvent can be removed under reduced pressure using a rotary evaporator. Caution: Use a low bath temperature (< 50°C) as alkyl nitrites can be thermally unstable.[2]
-
Further Purification (Optional): If the product contains residual starting alcohol, purification by fractional distillation under reduced pressure may be attempted. However, complete separation can be difficult as azeotropic mixtures may form.[2]
Protocol for Preparation of the Starting Material: this compound
If not commercially available, this compound can be prepared from 1-octanol (B28484).
Materials:
-
1-Octanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
Preparation of Nitrite Solution: In a flask equipped with a stirrer and surrounded by an ice-salt bath, prepare a saturated aqueous solution of sodium nitrite.
-
Preparation of Acidic Alcohol Solution: In a separate beaker, carefully and slowly add concentrated sulfuric acid to 1-octanol while cooling in an ice bath.
-
Reaction: Cool the sodium nitrite solution to 0°C. Slowly add the acidic alcohol solution dropwise to the stirred nitrite solution, ensuring the temperature is maintained at or below 5°C. The alkyl nitrite will form as an immiscible upper layer.
-
Workup: Once the addition is complete, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.
-
Washing and Drying: Wash the organic layer (the crude this compound) with water, followed by a 5% sodium bicarbonate solution, and then brine. Dry the product over anhydrous sodium sulfate.
-
Storage: Store the resulting this compound in a dark, cold place to minimize decomposition.[5]
Visualizations
Reaction Mechanism
The transnitrosation reaction proceeds via an acid-catalyzed bimolecular mechanism. The acid protonates the starting alkyl nitrite, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Acid-catalyzed transnitrosation mechanism.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of an alkyl nitrite via transnitrosation.
Caption: General experimental workflow for synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octyl Nitrite from 1-Bromooctane
Welcome to the technical support center for the synthesis of octyl nitrite (B80452) from 1-bromooctane (B94149). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing octyl nitrite from 1-bromooctane?
A1: The main challenge is the formation of the isomeric byproduct, 1-nitrooctane (B1615987). The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of 1-bromooctane with either the oxygen or the nitrogen atom. Attack by oxygen leads to the desired this compound, while attack by nitrogen results in 1-nitrooctane.
Q2: Which nitrite salt is better for this synthesis, silver nitrite (AgNO₂) or sodium nitrite (NaNO₂)?
A2: The choice of nitrite salt significantly impacts the product ratio. In the reaction with 1-bromooctane, silver nitrite tends to favor the formation of 1-nitrooctane, with reported yields for this compound being as low as 14%.[1] Conversely, sodium nitrite, particularly when used with a phase-transfer catalyst, can favor the formation of this compound.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in directing the nucleophilic attack of the nitrite ion. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) tend to favor the formation of nitroalkanes (Sₙ2 attack through nitrogen). In contrast, polar protic solvents can increase the yield of the alkyl nitrite.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst is essential when using sodium nitrite, which is soluble in water, with 1-bromooctane, which is soluble in an organic solvent. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nitrite ion from the aqueous phase to the organic phase, where it can react with the 1-bromooctane. This technique can significantly improve the reaction rate and the yield of this compound.
Q5: What are the typical byproducts in this reaction besides 1-nitrooctane?
A5: Besides 1-nitrooctane, potential byproducts include 1-octanol (B28484), formed by the hydrolysis of 1-bromooctane if water is present in the reaction mixture, and possibly small amounts of elimination products (octene), especially if the reaction is heated excessively.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 1-bromooctane.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Nitrite Salt | If using silver nitrite, a high yield of 1-nitrooctane is expected.[1] Switch to sodium nitrite in a biphasic system with a phase-transfer catalyst to favor this compound formation. |
| Incorrect Solvent Choice | Using a polar aprotic solvent like DMF or DMSO with sodium nitrite will favor the formation of 1-nitrooctane.[2] For higher this compound yield, a two-phase system (e.g., toluene (B28343) and water) with a PTC is recommended. |
| Inefficient Phase-Transfer Catalyst | Ensure the PTC is appropriate for the reaction. Tetrabutylammonium (B224687) bromide (TBAB) or other quaternary ammonium salts are commonly used. The catalyst amount should be optimized (typically 1-10 mol%). |
| Presence of Water | Water can hydrolyze 1-bromooctane to 1-octanol, reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents where appropriate. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Be cautious with temperature, as it can promote side reactions. |
| Suboptimal Reaction Temperature | The reaction is typically run at or slightly above room temperature. If the temperature is too low, the reaction rate will be slow. If too high, byproduct formation may increase. |
Problem 2: Product Contamination
| Possible Cause | Suggested Solution |
| Presence of 1-Nitrooctane | Due to the ambident nature of the nitrite ion, some 1-nitrooctane formation is likely. Careful fractional distillation under reduced pressure is required for separation. The boiling points of this compound and 1-nitrooctane are different, which allows for their separation. |
| Presence of Unreacted 1-Bromooctane | Incomplete reaction will leave starting material in the product mixture. Monitor the reaction to completion using TLC or GC. Unreacted 1-bromooctane can be removed by fractional distillation. |
| Presence of 1-Octanol | This indicates the presence of water in the reaction. 1-octanol can be separated from this compound by fractional distillation. |
| Visual Indicators of Side Reactions | The reaction mixture may develop a dark color, indicating decomposition or side reactions. This can be due to excessive heat or impurities. Ensure proper temperature control and use pure reagents. |
Data Presentation
The following table summarizes expected yields of this compound under different reaction conditions.
| Nitrite Salt | Solvent | Catalyst | This compound Yield | 1-Nitrooctane Yield | Reference |
| Silver Nitrite | Diethyl Ether | None | ~14% | ~75-80% | Organic Syntheses[1] |
| Sodium Nitrite | DMF/Water | None | Lower | Higher | General Principle[2][3] |
| Sodium Nitrite | Toluene/Water | TBAB (PTC) | Improved | Lower | General Principle |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Nitrite and Phase-Transfer Catalysis (Recommended for higher yield)
Materials:
-
1-bromooctane
-
Sodium nitrite (NaNO₂)
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Tetrabutylammonium bromide (TBAB)
-
Toluene
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Deionized water
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.
-
In a separate beaker, prepare a solution of sodium nitrite (1.5 equivalents) in deionized water.
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Add the aqueous sodium nitrite solution to the flask containing the 1-bromooctane solution.
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Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate (B1210297) eluent system).
-
After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound using Silver Nitrite (Baseline Method)
Materials:
-
1-bromooctane
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask protected from light, suspend silver nitrite (1.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and add 1-bromooctane (1 equivalent) dropwise with stirring.
-
Continue stirring at 0°C for 24 hours, then at room temperature for an additional 40-48 hours, or until a negative test for halides is obtained.
-
Filter the reaction mixture to remove silver salts and wash the solid with diethyl ether.
-
Combine the filtrate and washings and remove the diethyl ether by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound. Note that a significant fraction of 1-nitrooctane will also be produced.[1]
Visualizations
Reaction Pathway
The following diagram illustrates the competing reaction pathways for the synthesis of this compound and 1-nitrooctane from 1-bromooctane.
Caption: Competing nucleophilic attack pathways of the nitrite ion.
Experimental Workflow (Phase-Transfer Catalysis Method)
This diagram outlines the key steps in the synthesis and purification of this compound using the recommended phase-transfer catalysis method.
Caption: Workflow for the PTC synthesis of this compound.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to troubleshooting low yields of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Separation of Octyl Nitrite from Nitrooctane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective separation of octyl nitrite (B80452) from its common byproduct, nitrooctane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the separation process.
Issue 1: Incomplete separation of octyl nitrite and nitrooctane during fractional distillation.
-
Question: My fractional distillation is yielding an "interfraction" that contains both this compound and nitrooctane. How can I improve the separation?
-
Answer: An intermediate fraction is common and indicates that the boiling points of the two compounds are close enough to require careful optimization of the distillation parameters. Here are several steps you can take to enhance separation:
-
Increase Column Efficiency: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1][2][3]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation by increasing the number of vaporization-condensation cycles.[4] Experiment with different ratios to find the optimal balance between separation efficiency and distillation time.
-
Precise Temperature Control: Maintain a stable and precise temperature at the column head. A slow and steady distillation rate is crucial for good separation.[5] Wrapping the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[5]
-
Reduce Pressure: Perform the distillation under a higher vacuum. Lowering the pressure will decrease the boiling points of both compounds and may increase the boiling point difference, facilitating a cleaner separation.
-
Issue 2: Suspected thermal decomposition of this compound during distillation.
-
Question: I am observing a yellow to brownish discoloration of the distillate and/or gas evolution during the distillation of this compound. Is this decomposition, and how can I prevent it?
-
Answer: Yes, these are signs of thermal decomposition. Alkyl nitrites are thermally labile and can decompose, especially when heated for extended periods or at higher temperatures.[6] To mitigate this:
-
Use Reduced Pressure: Always distill this compound under reduced pressure to lower its boiling point and minimize thermal stress.[7] Distillation at atmospheric pressure can lead to significant decomposition.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask and prevent localized overheating. Do not heat the mixture too strongly or rapidly.
-
Minimize Distillation Time: A prolonged distillation time, even at a lower temperature, can lead to decomposition. Optimize your setup and parameters to complete the distillation as efficiently as possible.
-
Inert Atmosphere: While not always necessary for vacuum distillation, ensuring an inert atmosphere (e.g., by backfilling with nitrogen or argon) can sometimes help prevent oxidative decomposition, especially if there are leaks in the system.
-
Issue 3: Low yield of this compound after workup and purification.
-
Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes?
-
Answer: Low yield can be attributed to several factors, including decomposition during workup or purification.
-
Hydrolysis: this compound can be hydrolyzed back to octanol (B41247), especially in the presence of acidic or basic aqueous solutions.[8][9][10] Ensure that any aqueous washing steps are performed with neutral water or a weakly basic solution (e.g., dilute sodium bicarbonate) and are carried out quickly at low temperatures. Thoroughly dry the organic phase before distillation.
-
Decomposition on Chromatographic Media: If you are attempting chromatographic purification, be aware that this compound can decompose on common stationary phases like silica (B1680970) gel and alumina.[7] If chromatography is necessary, consider using a less acidic, deactivated stationary phase and perform the separation quickly.
-
Incomplete Reaction or Side Reactions During Synthesis: A low yield might also stem from the initial synthesis. Ensure that the reaction conditions (temperature, solvent, purity of reagents) are optimized to favor the formation of this compound over nitrooctane.
-
Issue 4: Presence of residual octanol in the purified this compound.
-
Question: After distillation, I've identified the presence of octanol in my this compound fraction. How can I remove it?
-
Answer: The presence of the parent alcohol is a common issue.
-
Azeotrope Formation: Alkyl nitrites can form azeotropes with their parent alcohols, making complete separation by simple distillation difficult.[7] Using a more efficient fractionating column and optimizing the distillation parameters as described in "Issue 1" can help break the azeotrope.
-
Aqueous Washing: Before the final distillation, a careful wash with water or a dilute salt solution can help remove the more water-soluble octanol. Be mindful of the potential for hydrolysis of the this compound during this step.
-
Chemical Drying: Ensure the product mixture is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation to remove any residual water and octanol that may have partitioned into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound?
A1: The most common byproduct in the synthesis of this compound, particularly when starting from an alkyl halide and a nitrite salt, is the isomeric nitroalkane, 1-nitrooctane (B1615987).[11] This occurs due to the ambident nature of the nitrite ion, which can attack via the oxygen or the nitrogen atom.
Q2: Which separation technique is generally preferred for separating this compound from nitrooctane?
A2: Fractional distillation under reduced pressure is the most commonly cited and effective method for separating this compound from nitrooctane on a preparative scale.[7] This is due to the difference in their boiling points. While chromatographic methods can be used for analytical purposes, they are often less suitable for bulk purification due to the potential for decomposition of the this compound on the stationary phase.[7]
Q3: What are the visual indicators of this compound and nitrooctane?
A3: this compound is typically a yellow liquid, while pure 1-nitrooctane is colorless.[7] A yellow color in the final nitrooctane fraction may indicate incomplete separation.
Q4: How can I confirm the purity of my separated this compound?
A4: The purity of the fractions can be assessed using several analytical techniques:
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent methods for determining the relative amounts of this compound, nitrooctane, and any residual starting materials or solvents.[5][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of this compound and nitrooctane and to detect any impurities.
-
Infrared (IR) Spectroscopy: The two isomers have distinct IR spectra. This compound will show strong absorbances around 1665-1620 cm-1 (R-O-N=O stretches), while nitrooctane will have strong absorbances around 1550 cm-1 and 1370 cm-1 (asymmetric and symmetric NO2 stretches).
Q5: How should I store purified this compound?
A5: Alkyl nitrites can decompose over time, especially when exposed to light, heat, and air.[6] Purified this compound should be stored in a tightly sealed, amber-colored bottle in a cool, dark place, such as a refrigerator or freezer, to minimize degradation. The addition of a stabilizer, such as a small amount of anhydrous potassium carbonate or magnesium oxide, can also help to prevent degradation.
Data Presentation
The following table summarizes the physical properties of this compound and 1-nitrooctane, which are critical for their separation by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / pressure) | Refractive Index (n20D) | Appearance |
| 1-Octyl Nitrite | C8H17NO2 | 159.23 | 37 / 3 mmHg | 1.4127–1.4129 | Yellow Liquid |
| 1-Nitrooctane | C8H17NO2 | 159.23 | 66 / 2 mmHg | 1.4321–1.4323 | Colorless Liquid |
Data sourced from Organic Syntheses Procedure.
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound from 1-Nitrooctane
This protocol is adapted from a literature procedure for the separation of 1-octyl nitrite and 1-nitrooctane.
Materials and Equipment:
-
Crude reaction mixture containing this compound and 1-nitrooctane
-
Round-bottom flask
-
Heating mantle with magnetic stirring
-
Fractionating column (e.g., 2 x 45 cm column packed with 4-mm Pyrex helices)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Thermometer and adapter
-
Vacuum pump and pressure gauge
-
Cold water source for the condenser
-
Ice bath (optional, for receiving flask)
Procedure:
-
Initial Solvent Removal: If the reaction mixture is in a volatile solvent (e.g., ether), assemble a simple distillation apparatus and carefully remove the solvent at atmospheric pressure.
-
Assemble Fractional Distillation Apparatus:
-
Transfer the residue from step 1 to an appropriately sized round-bottom flask with a stir bar.
-
Attach the fractionating column to the flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser.
-
Connect the condenser and the vacuum adapter with receiving flasks.
-
Connect the vacuum pump to the system.
-
-
Vacuum Distillation:
-
Begin stirring the mixture.
-
Slowly and carefully apply vacuum to the system, reducing the pressure to approximately 2-3 mmHg.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
-
Collection of Fractions:
-
Fraction 1 (this compound): As the temperature rises, the first fraction will begin to distill. Collect the yellow liquid that distills at approximately 37 °C under 3 mmHg pressure. This is the this compound.[7]
-
Intermediate Fraction: After the majority of the this compound has distilled, the temperature may fluctuate or rise slowly. It is advisable to collect an intermediate fraction, which will likely contain a mixture of this compound, 1-nitrooctane, and any residual 1-octanol. This fraction can be set aside or re-distilled.
-
Fraction 2 (1-Nitrooctane): Increase the heating mantle temperature as needed. Collect the colorless liquid that distills at approximately 66 °C under 2 mmHg pressure. This is the 1-nitrooctane.[7]
-
-
Shutdown:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analyze the purity of the collected fractions using appropriate analytical methods (GC, NMR, IR).
-
Mandatory Visualizations
References
- 1. Study of packed sieve tray column in ethanol purification using distillation process | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 5. [Quantitative determination of sodium nitrite in medicinal mixtures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. jptcp.com [jptcp.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of alkyl nitrites by capillary gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Analysis of Alkyl Nitrites by Gas Chromatography- Infrared Spectroscopy | Office of Justice Programs [ojp.gov]
preventing hydrolysis of octyl nitrite during synthesis
Technical Support Center: Synthesis of Octyl Nitrite (B80452)
Welcome to the Technical Support Center for the synthesis of octyl nitrite. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a primary focus on preventing its hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields of this compound can stem from several factors throughout the synthetic process. A systematic evaluation of your experimental setup and procedure is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Suboptimal Temperature: While low temperatures are generally recommended to minimize side reactions and decomposition, the reaction may proceed too slowly if the temperature is too low. Cautiously increasing the temperature while monitoring for byproducts may be necessary. For the synthesis from 1-bromo-octane and silver nitrite, the reaction is typically stirred for 24 hours in an ice bath, followed by stirring at room temperature.[1]
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Poor Reagent Quality: Use high-purity starting materials. Impurities in 1-octanol (B28484), 1-bromo-octane, or the nitrite source can lead to side reactions.
-
-
Product Degradation/Hydrolysis:
-
Presence of Water: this compound is highly susceptible to hydrolysis, especially under acidic conditions.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. It is recommended to protect the reaction mixture from atmospheric moisture using drying tubes.[1]
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Acidic Conditions: Acid catalyzes the hydrolysis of alkyl nitrites.[2][3] If using an acid-catalyzed method (e.g., from 1-octanol and sodium nitrite), carefully control the addition and concentration of the acid. The workup procedure should neutralize any excess acid promptly.
-
Elevated Temperatures during Workup and Purification: this compound is thermally unstable.[4] Distillation should be performed under reduced pressure to keep the temperature low. A highly efficient distillation column may be undesirable due to the thermal instability of the nitrite.
-
-
Suboptimal Workup and Isolation:
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Losses during Extraction: Ensure efficient phase separation during aqueous washes to prevent loss of the product in the aqueous layer.
-
Inefficient Purification: The choice of purification method is critical. Fractional distillation under reduced pressure is a common method.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant amounts of 1-nitrooctane (B1615987) and/or 1-octanol. How can I minimize the formation of these impurities?
Answer: The presence of 1-nitrooctane and 1-octanol are common challenges in the synthesis of this compound. Their formation is linked to the reaction mechanism and conditions.
Minimizing 1-Nitrooctane Formation:
-
Ambident Nature of the Nitrite Ion: The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the oxygen or the nitrogen atom. Attack through the nitrogen atom leads to the formation of the nitroalkane (R-NO₂), while attack through the oxygen atom yields the desired alkyl nitrite (R-O-N=O).
-
Choice of Nitrite Salt and Solvent: The choice of the nitrite salt and solvent can influence the ratio of nitrite ester to nitroalkane. For instance, in the synthesis of secondary alkyl nitrates, silver nitrite (AgNO₂) in diethyl ether tends to favor the formation of the nitroalkane, while sodium nitrite in polar aprotic solvents like DMF can also lead to the nitroalkane.[4] For the synthesis of 1-octyl nitrite from 1-bromo-octane, the use of silver nitrite in ether is a common method, which unfortunately also produces 1-nitrooctane as a significant byproduct.[1]
Minimizing 1-Octanol Formation (Preventing Hydrolysis):
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Strict Anhydrous Conditions: As previously mentioned, the presence of water is the primary cause of hydrolysis of this compound back to 1-octanol. The use of dry glassware, anhydrous solvents, and protection from atmospheric moisture is paramount.[1]
-
Avoidance of Acidic Conditions: Acidic environments significantly accelerate the rate of hydrolysis.[2] Neutralize the reaction mixture promptly during workup.
-
Prompt Isolation: Do not let the crude product sit for extended periods, especially in the presence of potential sources of moisture or acid.[4]
Issue 3: Product Decomposition During Storage
Question: My purified this compound appears to be decomposing over time, indicated by a color change and gas formation. How can I improve its stability during storage?
Answer: Alkyl nitrites are known to be unstable and can decompose upon standing.[5][6] The decomposition products can include oxides of nitrogen, water, the corresponding alcohol (1-octanol), and polymerization products of the corresponding aldehyde.
Stabilization and Storage Recommendations:
-
Low Temperature: Store purified this compound at low temperatures (e.g., in a refrigerator at 0-4°C) to slow down the rate of decomposition.
-
Protection from Light: Store in a dark or amber-colored bottle to prevent photochemical decomposition. The synthesis from silver nitrite is often recommended to be carried out under a yellow safelight.[1]
-
Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Use of Stabilizers: For some alkyl nitrites, the addition of weak bases has been shown to improve stability by neutralizing acidic decomposition products that can catalyze further degradation. However, strong bases can promote other degradation pathways. The use of solid alkaline materials like anhydrous potassium carbonate or magnesium oxide has been suggested for stabilizing alkyl nitrites.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most frequently cited methods for the synthesis of this compound are:
-
From 1-Bromo-octane and Silver Nitrite: This method involves the reaction of 1-bromo-octane with a suspension of silver nitrite in an anhydrous solvent like diethyl ether.[1] This reaction often produces 1-nitrooctane as a significant byproduct.
-
From 1-Octanol and Sodium Nitrite in an Acidic Medium: This is a common method for preparing alkyl nitrites from their corresponding alcohols.[5] The alcohol is reacted with an aqueous solution of sodium nitrite in the presence of a mineral acid, such as sulfuric or hydrochloric acid, at low temperatures. Careful control of the acid addition and temperature is crucial to prevent the decomposition of nitrous acid and the hydrolysis of the product.
An alternative method is transesterification , where an alcohol is reacted with another alkyl nitrite (like t-butyl nitrite) in the presence of an acid catalyst.[3]
Q2: Why is it so important to maintain anhydrous conditions during the synthesis?
A2: Water readily hydrolyzes this compound back to 1-octanol and nitrous acid, especially in the presence of an acid catalyst.[2] This not only reduces the yield of the desired product but also introduces impurities that can be difficult to remove. Therefore, using thoroughly dried glassware, anhydrous solvents, and protecting the reaction from atmospheric moisture are critical steps.[1]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. Acidic conditions significantly accelerate the rate of hydrolysis.[2] In contrast, alkaline hydrolysis of alkyl nitrites is much slower.[2] Therefore, it is crucial to avoid acidic environments during workup and storage to prevent product degradation.
Q4: What is the role of temperature in the synthesis and purification of this compound?
A4: Temperature plays a critical role in both the synthesis and purification of this compound.
-
Synthesis: The synthesis is typically carried out at low temperatures (e.g., 0°C) to minimize the decomposition of nitrous acid (in the case of the alcohol/sodium nitrite method) and to reduce the rate of side reactions and product decomposition.[4][6]
-
Purification: this compound is thermally labile. Therefore, purification by distillation must be performed under reduced pressure to keep the boiling temperature as low as possible to prevent decomposition.[1]
Q5: How can I effectively remove the 1-nitrooctane byproduct?
A5: 1-Nitrooctane and 1-octyl nitrite have different boiling points, which allows for their separation by fractional distillation under reduced pressure.[1] Careful control of the distillation parameters is necessary to achieve a good separation.
Quantitative Data
Table 1: First-Order Rate Constants for the Hydrolysis of Alkyl Nitrites in Phosphate-Buffered Aqueous Media (pH 7.0) at 25.0 °C
| Alkyl Nitrite | Rate Constant (k, s⁻¹) |
| Ethyl nitrite | 1.1 x 10⁻⁴ |
| n-Propyl nitrite | 1.4 x 10⁻⁴ |
| n-Butyl nitrite | 1.5 x 10⁻⁴ |
| Isobutyl nitrite | 2.1 x 10⁻⁴ |
| Neopentyl nitrite | 3.3 x 10⁻⁴ |
| sec-Butyl nitrite | 2.1 x 10⁻⁴ |
| tert-Butyl nitrite | 2.0 x 10⁻⁴ |
Data extracted from Doyle, M. P., Terpstra, J. W., Pickering, R. A., & LePoire, D. M. (1983). Hydrolysis, Nitrosyl Exchange, and Synthesis of Alkyl Nitrites. The Journal of Organic Chemistry, 48(19), 3379–3382.[7]
Note: The data indicates that under neutral conditions, the rate of hydrolysis is relatively insensitive to the steric bulk of the alkyl group. However, it is well-established that the rate of hydrolysis is significantly faster under acidic conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of 1-Octyl Nitrite from 1-Bromo-octane and Silver Nitrite
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
1-Bromo-octane
-
Silver nitrite (AgNO₂)
-
Anhydrous diethyl ether
-
Ice
Procedure:
-
In a three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, suspend silver nitrite (0.75 mol) in anhydrous diethyl ether (150 ml).
-
Immerse the flask in an ice-water bath.
-
Add 1-bromo-octane (0.5 mol) dropwise over 2 hours with continuous stirring.
-
Stir the mixture in the ice bath for 24 hours.
-
Remove the ice bath and continue stirring at room temperature (26-28°C) until a negative halide test is obtained (approximately 40 hours).
-
Filter the silver salts and wash them with two portions of dry ether. Combine the ether washings with the filtrate.
-
Distill the combined ethereal solutions at atmospheric pressure to remove the ether.
-
Fractionally distill the residue under reduced pressure. Collect the fraction distilling at approximately 37°C/3 mm Hg as 1-octyl nitrite.
Protocol 2: General Procedure for the Synthesis of Alkyl Nitrites from Alcohols and Sodium Nitrite
This is a general procedure adapted from various sources for the synthesis of alkyl nitrites.[5][6]
Materials:
-
1-Octanol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
-
Ice
-
Sodium bicarbonate solution (for washing)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a flask equipped with a stirrer, thermometer, and a dropping funnel, place a solution of sodium nitrite in water.
-
Cool the flask to 0°C in an ice-salt bath.
-
Prepare a cooled (0°C) mixture of 1-octanol and the mineral acid (e.g., sulfuric acid) diluted with a small amount of water.
-
Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution, ensuring the temperature is maintained at or below 0°C.
-
After the addition is complete, continue stirring for a short period.
-
Allow the mixture to separate into two layers.
-
Separate the upper organic layer (crude this compound).
-
Wash the organic layer with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the product over anhydrous sodium sulfate.
-
Purify by distillation under reduced pressure.
Visualizations
Caption: Factors contributing to this compound hydrolysis and preventative measures.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. journals.co.za [journals.co.za]
- 4. benchchem.com [benchchem.com]
- 5. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing Photolysis of Octyl Nitrite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photolysis of octyl nitrite (B80452), commonly known as the Barton reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of octyl nitrite photolysis?
The photolysis of this compound, via the Barton reaction, primarily yields 4-nitroso-1-octanol after a selective C-H bond functionalization at the delta (δ) position. This product typically exists as a dimer. Through tautomerization, it can convert to 4-hydroxy-octanal oxime.
Q2: What is the general mechanism of the reaction?
The reaction is a free-radical process initiated by light.[1][2] It proceeds through several key steps:
-
Initiation: Homolytic cleavage of the O-NO bond in this compound by UV light to form an octyloxy radical and a nitric oxide (NO) radical.[3]
-
Intramolecular Hydrogen Abstraction: The highly reactive octyloxy radical abstracts a hydrogen atom from the δ-carbon (C4) through a stable six-membered transition state.[4][5]
-
Radical Recombination: The resulting carbon-centered radical at C4 combines with the nitric oxide radical.[2]
-
Tautomerization: The initially formed δ-nitroso alcohol tautomerizes to the more stable δ-hydroxy oxime.[3]
Q3: What is a typical light source for this reaction?
A high-pressure mercury lamp is commonly used for the Barton reaction as it provides the necessary UV irradiation to induce the homolytic cleavage of the nitrite's O-N bond.[3] Blue or purple LEDs have also been shown to be effective in related reactions.[6]
Q4: Why is an inert atmosphere important?
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. If molecular oxygen is present, the intermediate alkyl radical can be trapped to form a peroxy radical. This leads to the formation of n-octyl nitrate (B79036) as a significant byproduct, reducing the yield of the desired product.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired δ-Nitroso Alcohol / Oxime
Possible Causes & Solutions
-
Cause: Incomplete or failed synthesis of the this compound starting material.
-
Solution: Verify the purity of the starting n-octanol. Ensure the nitrosylating agent (e.g., nitrosyl chloride or nitrous acid) is fresh and the reaction is performed at the correct temperature (typically 0°C or below) to prevent decomposition.[3]
-
-
Cause: Inefficient photolysis.
-
Solution: Check the age and output of your mercury lamp. Ensure the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., Pyrex or quartz). The reaction mixture should be sufficiently dilute to allow light penetration.
-
-
Cause: Incorrect reaction geometry.
-
Solution: While n-octyl nitrite has a flexible chain that can readily form the required six-membered transition state, highly hindered substrates may fail. For this compound, this is less of a concern, but ensure the solvent does not force the substrate into an unfavorable conformation.[5]
-
-
Cause: Reaction quenched prematurely.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Photochemical reactions can be slow, and stopping too early will result in a low yield.
-
Issue 2: High Yield of n-Octyl Nitrate Byproduct
Possible Cause & Solution
-
Cause: Presence of oxygen in the reaction mixture.
-
Solution: This is the most common cause for nitrate formation. The system must be thoroughly deoxygenated before starting photolysis. Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes before irradiation. Maintain a positive pressure of the inert gas throughout the experiment.[7]
-
Issue 3: Formation of Ketone (e.g., Octan-4-one) or Parent Alcohol (n-Octanol)
Possible Causes & Solutions
-
Cause: Competing fragmentation or disproportionation pathways.
-
Solution: The formation of ketones can occur through competing α-hydrogen abstraction.[3] This is more common in acyclic systems. Lowering the reaction temperature may favor the desired intramolecular δ-hydrogen abstraction over competing pathways.
-
-
Cause: Intermolecular hydrogen abstraction.
-
Solution: The octyloxy radical can abstract a hydrogen atom from the solvent or another substrate molecule instead of intramolecularly. Use a solvent with strong C-H bonds that is less susceptible to hydrogen abstraction (e.g., benzene, t-butanol). Ensure the substrate concentration is not excessively high.
-
Quantitative Data on Product Yields
The yield of products from this compound photolysis is highly dependent on the experimental conditions. Below is a summary of reported yields under specific conditions.
| Reactant | Solvent | Conditions | Product | Yield | Citation |
| n-Octyl Nitrite | Heptane | Complete photolysis, O₂-free | 4-Nitroso-1-octanol dimer | 30% | [1][7][8] |
| n-Octyl Nitrite | Heptane | In the presence of O₂ | n-Octyl Nitrate | 50% | [7] |
Experimental Protocols
Protocol 1: Synthesis of n-Octyl Nitrite
This protocol is a general procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
n-Octanol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), chilled
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, create a cooled (0°C) mixture of n-octanol and an aqueous solution of sodium nitrite.
-
Slowly add chilled sulfuric acid dropwise from the dropping funnel to the vigorously stirred mixture. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
Transfer the reaction mixture to a separatory funnel. The organic layer (containing the this compound) should be a pale yellow color.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution of n-octyl nitrite in ether can be used directly, or the solvent can be carefully removed under reduced pressure at low temperature. Caution: Alkyl nitrites are volatile and can be unstable; store in a dark, cold place and use promptly.
Protocol 2: Photolysis of n-Octyl Nitrite
Materials:
-
n-Octyl Nitrite solution (from Protocol 1)
-
Anhydrous solvent (e.g., heptane, benzene)
-
Photochemical reactor with a high-pressure mercury lamp and a cooling jacket
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Place the n-octyl nitrite solution in the photochemical reactor and dilute with the chosen anhydrous solvent. The concentration should be low enough to ensure good light penetration.
-
Seal the reactor and deoxygenate the solution by bubbling a gentle stream of inert gas through it for 30-60 minutes.
-
Turn on the cooling system for the lamp and the reactor to maintain a constant, low temperature (e.g., 10-20°C).
-
Turn on the mercury lamp to initiate photolysis.
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Once the starting material is consumed or the desired conversion is reached, turn off the lamp.
-
Work up the reaction mixture. This typically involves removing the solvent under reduced pressure and purifying the resulting crude product (a mixture of the δ-nitroso dimer and oxime) by column chromatography.
Visualizations
Reaction Pathway
Caption: Reaction mechanism of the Barton reaction for n-octyl nitrite.
Experimental Workflow
Caption: Step-by-step workflow for this compound photolysis experiments.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Barton reaction - Wikipedia [en.wikipedia.org]
- 4. BARTON REACTION.pptx [slideshare.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting octyl nitrite thermal instability during distillation
Technical Support Center: Octyl Nitrite (B80452) Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with octyl nitrite, focusing on its thermal instability during distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it thermally unstable?
A1: this compound (C₈H₁₇NO₂) is the ester of octyl alcohol and nitrous acid.[1] Like other alkyl nitrites, it is prone to thermal decomposition. This instability is inherent to the O-NO bond, which can break under thermal stress, initiating a cascade of decomposition reactions.[2][3] The decomposition can be autocatalytic, meaning the breakdown products can themselves catalyze further decomposition.[4][5] The presence of acids can also significantly speed up this degradation process.[5]
Q2: What are the primary signs of this compound decomposition during distillation?
A2: The most common indicators of thermal decomposition during the distillation of this compound and other alkyl nitrites include:
-
Color Change: The liquid may turn yellow or brown, often due to the formation of dissolved nitrogen oxides.[6]
-
Gas Evolution: The release of gases, primarily nitrogen oxides (NO, NO₂) and nitrogen (N₂), is a clear sign of decomposition.[4][7] In a closed system, this can lead to a dangerous pressure buildup.[5]
-
Inconsistent Boiling Point: As the composition of the liquid changes due to decomposition, the boiling point may fluctuate or deviate from the expected value at a given pressure.
-
Low Yield: Significant decomposition will result in a lower-than-expected yield of the purified this compound.
Q3: What are the major byproducts of this compound thermal decomposition?
A3: The thermal decomposition of alkyl nitrites is complex and can yield a variety of byproducts. The process often begins with the cleavage of the O-NO bond to form an alkoxy radical and nitric oxide (NO). Subsequent reactions can lead to the formation of several compounds.
| Byproduct Category | Specific Examples | Reference |
| Nitrogen Oxides | Nitric oxide (NO), Nitrogen dioxide (NO₂), Nitrous oxide (N₂O) | [4][7] |
| Carbonyl Compounds | Octanal (aldehyde), 2-Octanone (ketone) | [7] |
| Alcohols | 1-Octanol (parent alcohol) | [7][8] |
| Carboxylic Acids | Heptanoic acid | [7] |
| Nitroalkanes | 1-Nitroöctane | [8] |
Q4: How can I minimize decomposition during distillation?
A4: The key to minimizing thermal decomposition is to lower the distillation temperature. This is most effectively achieved by performing the distillation under reduced pressure (vacuum distillation).[8][9] Additionally, ensuring the starting material is free from acidic impurities can prevent accelerated decomposition.[5] The use of stabilizers, although more common for storage, can also be considered.
Troubleshooting Guide
Problem: My this compound is turning dark yellow/brown during distillation.
-
Cause: This is likely due to the formation of nitrogen oxides from thermal decomposition.
-
Solution:
-
Lower the Temperature: Immediately reduce the heat supplied to the distillation flask.
-
Increase the Vacuum: Improve the vacuum to further lower the boiling point of the this compound. A common procedure for 1-octyl nitrite reports a boiling point of 37°C at 3 mm Hg.[8]
-
Check for Leaks: Ensure your distillation apparatus is airtight to maintain a stable, low pressure.
-
Problem: I am observing significant gas evolution and pressure fluctuations in the system.
-
Cause: This indicates rapid decomposition of the alkyl nitrite, releasing gaseous byproducts like NO and N₂.[4][5] This can be extremely dangerous in a closed system.
-
Solution:
-
Stop the Distillation: Immediately remove the heat source and allow the system to cool down.
-
Vent Carefully: If pressure has built up, vent the system safely in a fume hood.
-
Re-evaluate Conditions: Before restarting, plan to use a lower distillation temperature and a higher vacuum. Ensure the starting material was not contaminated with acid.
-
Problem: The yield of my distilled this compound is significantly lower than expected.
-
Cause: A low yield is a direct consequence of product loss due to decomposition. It can also be caused by incomplete separation from the parent alcohol, with which it may form an azeotropic mixture.[10]
-
Solution:
-
Optimize Distillation: Use a more efficient distillation column (e.g., a packed column) under high vacuum to minimize the required temperature and time.[8]
-
Pre-distillation Wash: Before distillation, wash the crude product with a mild sodium bicarbonate solution to remove acidic impurities that catalyze decomposition.[9]
-
Proper Storage: Alkyl nitrites can decompose upon standing, so they should be used or purified soon after synthesis.[9][11]
-
Below is a troubleshooting workflow to help diagnose and resolve common issues during this compound distillation.
Caption: Troubleshooting workflow for this compound distillation.
Stabilization Strategies
While optimizing distillation parameters is the primary method to prevent thermal decomposition, chemical stabilization can be employed, particularly for storage.
Q5: What chemical stabilizers can be used for alkyl nitrites?
A5: Alkaline materials have been shown to stabilize alkyl nitrites by neutralizing acidic decomposition products that act as catalysts.[5]
| Stabilizer Type | Examples | Efficacy & Considerations | Reference |
| Inorganic Bases | Alkali metal carbonates (e.g., Na₂CO₃), Phosphates, Alkaline earth metal oxides (e.g., MgO) | Effective at preventing degradation. Solid materials are maintained in contact with the liquid nitrite. | [5] |
| Organic Amines | Diphenylamine, Pyridine | Can materially retard degradation but may also produce color changes and the formation of precipitates. | [5] |
| Solidifying Agents | Ethyl hydroxyethylcellulose, Calcium silicate | Converts the liquid nitrite to a solid state, which has lower volatility and is less susceptible to degradation and explosion. | [12] |
Experimental Protocols
Protocol 1: Purification of 1-Octyl Nitrite by Vacuum Distillation
This protocol is adapted from a standard organic synthesis procedure.[8]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a packed distillation column (e.g., with 4-mm Pyrex helices), a condenser, and a receiving flask. Ensure all glass joints are properly sealed for high vacuum. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Place the crude 1-octyl nitrite into the distillation flask. It is recommended to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., ~3 mm Hg).
-
Heating: Gently heat the distillation flask using a water bath or heating mantle. Monitor the temperature of the flask and the distillation head.
-
Fraction Collection: 1-Octyl nitrite will distill at approximately 37°C at a pressure of 3 mm Hg.[8] Collect the fraction that distills at a constant temperature. An initial lower-boiling fraction may contain residual solvents (like ether if used in synthesis), and a higher-boiling residue will contain octanol (B41247) and nitroöctane.[8]
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.
-
Storage: Store the purified this compound in a cool, dark place, preferably with a stabilizer like anhydrous sodium carbonate.
Protocol 2: Analytical Methods for Purity Assessment
To confirm the purity of the distilled this compound and quantify any decomposition, several analytical methods can be employed.
-
Gas Chromatography/Mass Spectrometry (GC/MS): This is a powerful technique to separate volatile compounds and identify them based on their mass spectra. It can be used to detect the parent alcohol (octanol), aldehydes, and other degradation byproducts.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative determination of nitrite.[14] A validated method might use a C18 column with a UV detector set to ~220 nm.[14]
-
Ion Chromatography (IC): This method is particularly useful for the simultaneous determination of nitrite and nitrate (B79036) ions in aqueous extracts, which can be used to assess the level of decomposition into inorganic species.[15][16]
The following diagram illustrates the general decomposition pathway of an alkyl nitrite.
Caption: General thermal decomposition pathway for this compound.
References
- 1. This compound | C8H17NO2 | CID 12387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caprysses.fr [caprysses.fr]
- 4. researchgate.net [researchgate.net]
- 5. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. journals.co.za [journals.co.za]
- 11. poppersguide.com [poppersguide.com]
- 12. US4309303A - Alkyl nitrite compositions - Google Patents [patents.google.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
- 15. mdpi.com [mdpi.com]
- 16. Table 7-2, Analytical Methods for Determining Nitrate and Nitrite in Environmental Samples - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
identifying side products in the synthesis of octyl nitrite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octyl nitrite (B80452). The following information addresses common issues related to side product formation and offers guidance on their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of octyl nitrite from 1-octanol (B28484) and sodium nitrite?
A1: The most frequently encountered side products include unreacted 1-octanol, 1-nitrooctane (B1615987), and octyl nitrate (B79036). The formation of these impurities is influenced by reaction conditions such as temperature, reaction time, and the rate of acid addition.
Q2: Why is 1-nitrooctane formed as a side product?
A2: The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While O-alkylation leads to the desired this compound, N-alkylation results in the formation of the isomeric 1-nitrooctane.
Q3: How can the formation of octyl nitrate be minimized?
A3: Octyl nitrate is typically formed through the oxidation of this compound. To minimize its formation, it is crucial to control the reaction temperature, avoid prolonged exposure to strong oxidizing conditions, and use high-purity reagents. Prompt work-up of the reaction mixture after completion is also recommended.
Q4: What is the cause of a yellow tint in the final product?
A4: A yellow color in the purified this compound can be indicative of dissolved nitrogen dioxide (NO₂). It is important to remove this impurity as it is toxic. This can often be achieved through careful distillation or by washing the organic phase with a sodium bicarbonate solution.
Q5: Can transesterification be a source of impurities?
A5: Yes, if the 1-octanol starting material contains other alcohol impurities (e.g., other isomers of octanol (B41247) or shorter/longer chain alcohols), transesterification can occur, leading to a mixture of different alkyl nitrites. Using a high-purity starting alcohol is essential to prevent this.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Gas Chromatography (GC).- Ensure efficient stirring to maximize contact between the aqueous and organic phases.- Optimize the stoichiometry of the reagents. An excess of sodium nitrite is often used. |
| Decomposition of Product | - Maintain a low reaction temperature (typically 0-5 °C) to prevent the decomposition of both nitrous acid and the this compound product.[1] - Add the acid slowly and dropwise to control the exothermic reaction and prevent localized heating. |
| Loss during Work-up | - Minimize the number of extraction and washing steps.- Avoid vigorous shaking during washing to prevent the formation of emulsions.- Ensure the drying agent is thoroughly removed before distillation. |
Problem 2: High Levels of 1-Nitrooctane Impurity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring N-alkylation | - The choice of solvent can influence the ratio of nitrite to nitroalkane. Polar aprotic solvents may favor the formation of the nitroalkane. |
| Ambident Nature of Nitrite Ion | - While difficult to completely eliminate, careful control of reaction parameters can help to favor O-alkylation. |
Problem 3: Presence of Unreacted 1-Octanol in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or consider a slight increase in the amount of sodium nitrite and acid. |
| Inefficient Purification | - Fractional distillation is the most effective method for separating this compound from the higher-boiling 1-octanol. Ensure the distillation column is efficient enough for the separation. |
Quantitative Data on Side Products
The following table summarizes typical side products and their approximate quantities observed in the synthesis of this compound. Note that these values can vary significantly depending on the specific synthetic method and reaction conditions.
| Compound | Typical Quantity | Method of Synthesis | Reference |
| This compound | 70-85% | 1-Octanol + NaNO₂ + Acid | General Observation |
| 1-Nitrooctane | 1-5% | 1-Octanol + NaNO₂ + Acid | [2] |
| Unreacted 1-Octanol | 5-15% | 1-Octanol + NaNO₂ + Acid | [2] |
| Octyl Nitrate | < 1% | 1-Octanol + NaNO₂ + Acid | - |
| This compound | ~14% | 1-Bromooctane + AgNO₂ | [2] |
| 1-Nitrooctane | ~75-80% | 1-Bromooctane + AgNO₂ | [2] |
Experimental Protocols
Protocol 1: Identification and Quantification of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile organic compounds in the reaction mixture, including this compound, 1-octanol, 1-nitrooctane, and octyl nitrate.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture by adding it to a vial containing a cold, saturated sodium bicarbonate solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to an appropriate concentration for GC-MS analysis.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, use an internal standard method. Prepare a calibration curve for each expected side product.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
This protocol allows for the determination of the purity of the final this compound product and the quantification of major impurities without the need for individual calibration curves for each compound, provided a certified internal standard is used.
1. Sample Preparation:
-
Accurately weigh a precise amount of the purified this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-16 scans).
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the triplet of the -CH₂-ONO protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
Technical Support Center: Managing Autocatalytic Decomposition of Octyl Nitrite
This guide is intended for researchers, scientists, and drug development professionals working with octyl nitrite (B80452). It provides essential information for the safe handling, storage, and management of its autocatalytic decomposition.
Frequently Asked Questions (FAQs)
Q1: What is autocatalytic decomposition of octyl nitrite?
A1: Autocatalytic decomposition is a process where a product of a reaction acts as a catalyst for that same reaction. In the case of this compound, its decomposition is catalyzed by acidic byproducts, such as nitric acid and nitrous acid, which are formed during the decomposition process itself.[1][2] This creates a feedback loop, leading to an accelerated, and potentially hazardous, runaway reaction.
Q2: What are the primary products of this compound decomposition?
A2: The thermal decomposition of 2-octyl nitrite primarily yields 2-octanol, 2-octanone (B155638), and nitric oxide.[3] More generally, alkyl nitrites decompose into a mixture of nitrogen oxides (NOx), water, the corresponding alcohol (octanol), and polymerization products of the associated aldehyde.[4][5]
Q3: What factors can initiate or accelerate the decomposition?
A3: The decomposition of this compound can be initiated or accelerated by several factors, including:
-
Heat: Higher temperatures significantly increase the rate of decomposition.
-
Light: Photochemical degradation can occur.
-
Presence of Acids: Acidic substances are catalysts for the decomposition.[1]
-
Presence of Water: Water can facilitate hydrolysis, contributing to the formation of acidic species.
-
Air (Oxygen): Oxygen can play a role in the overall degradation process.[1]
Q4: How can I store this compound safely to prevent decomposition?
A4: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Light: In a light-resistant container.
-
Atmosphere: Under an inert gas like argon or nitrogen.
-
Container: In a tightly sealed, appropriate container. For long-term storage, consider adding a stabilizer.
Q5: What are suitable stabilizers for this compound?
A5: Alkaline materials can act as stabilizers by neutralizing the acidic byproducts that catalyze decomposition. Suitable stabilizers include:
-
Alkali metal inorganic carbonate and phosphate (B84403) salts.[1]
-
Alkaline earth metal oxides.[1]
-
Secondary aryl amines like diphenylamine (B1679370) (used at about 1-2% w/v).[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue / Observation | Potential Cause | Recommended Action(s) |
| Yellow to brown discoloration of the this compound solution. | Onset of decomposition, leading to the formation of nitrogen oxides. | 1. Immediately cool the solution in an ice bath. 2. Handle the material in a well-ventilated fume hood. 3. Consider adding a small amount of a suitable stabilizer, such as anhydrous sodium carbonate, if compatible with your experimental protocol. 4. If decomposition is advanced, proceed to the emergency quenching protocol. |
| Unexpected gas evolution or pressure buildup in the reaction vessel. | Advanced decomposition, which generates gaseous byproducts like nitrogen oxides. | 1. Do not seal the vessel tightly. 2. Ensure adequate ventilation and work in a fume hood. 3. Cool the vessel immediately in an ice-water or dry ice/acetone bath. 4. Prepare for emergency quenching if the reaction appears to be accelerating. |
| Inconsistent or unexpected experimental results. | The this compound may have partially decomposed, altering its reactivity and concentration. | 1. Confirm the purity of your this compound stock. 2. Perform an analysis (e.g., GC-MS) to detect the presence of decomposition products like octanol (B41247) or octanone. 3. If decomposition is confirmed, purify the this compound or use a fresh, stabilized batch. |
| Rapid, uncontrolled temperature increase (runaway reaction). | Autocatalytic decomposition has reached a critical stage where heat generation exceeds heat removal. | 1. IMMEDIATELY alert personnel and evacuate the immediate area if necessary. 2. If safe to do so, apply maximum cooling to the reaction vessel (e.g., large ice bath, cryo-bath). 3. Follow the emergency quenching protocol. |
Quantitative Data
Table 1: Decomposition Characteristics of Isoamyl Nitrite (as an analogue for this compound)
| Parameter | Value | Source |
| Reaction Type | Autocatalytic | [3] |
| Effective Heat of Activation | 20 kcal/mol | [3] |
| Primary Gaseous Products | Nitrogen, Nitrous Oxide, Carbon Dioxide, Nitric Oxide | [3] |
Disclaimer: This data is for isoamyl nitrite and should be used as an estimation for the behavior of this compound. Always perform a thorough safety assessment for your specific experimental conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis for Detecting this compound Decomposition
This protocol outlines a method to detect the primary decomposition products of this compound, octanol, and octanone.
1. Sample Preparation: a. Carefully take an aliquot of the suspect this compound solution in a well-ventilated fume hood. b. Dilute the aliquot in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration appropriate for GC-MS analysis. c. Prepare standard solutions of this compound, 1-octanol, and 2-octanone in the same solvent for comparison.
2. GC-MS Parameters (Example):
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-300.
3. Analysis: a. Inject the prepared sample and standards. b. Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the standards to identify and confirm the presence of octanol and octanone.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use in the event of a runaway decomposition. It should only be performed if it is safe to do so and with appropriate personal protective equipment.
1. Immediate Actions: a. Alert all personnel in the vicinity and ensure the area is well-ventilated (fume hood sash as low as possible). b. If the reaction is in a vessel that can be moved, place it in a large secondary container filled with an ice-water or dry ice/acetone slurry.
2. Preparation of Quenching Solution: a. In a separate flask, prepare a cold solution of a weak base in a non-reactive solvent. A saturated solution of sodium bicarbonate in water is a suitable option. Caution: The addition of the quenching solution will likely cause vigorous gas evolution. Ensure the reaction vessel has adequate headspace.
3. Quenching Procedure: a. Slowly and carefully, add the cold quenching solution to the runaway reaction mixture dropwise using a dropping funnel or a cannula. b. Monitor the temperature and gas evolution closely. If the reaction becomes too vigorous, pause the addition until it subsides. c. Continue adding the quenching solution until the temperature stabilizes and gas evolution ceases.
4. Post-Quenching: a. Allow the mixture to slowly warm to room temperature while monitoring for any signs of re-initiation. b. Once stable, the quenched mixture should be disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Autocatalytic decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound decomposition.
References
Technical Support Center: Octyl Nitrite Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up laboratory synthesis of octyl nitrite (B80452).
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of octyl nitrite synthesis and provides systematic approaches to identify and resolve them.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TN-01 | Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Product Degradation: Excessive heat or prolonged exposure to acidic conditions can decompose the this compound.[1] 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants.[1] 4. Byproduct Formation: Formation of 1-nitrooctane (B1615987) is a common side reaction.[2] | 1. Extend Reaction Time & Monitor: Use analytical techniques like TLC or GC to monitor the reaction to completion.[1] 2. Maintain Low Temperatures: Conduct the synthesis at low temperatures (e.g., 0-10 °C), especially during acid addition.[1] Promptly work up the reaction mixture upon completion. 3. Optimize Molar Ratios: Ensure the nitrating agent is in appropriate molar excess. 4. Choice of Reagents and Solvents: The use of silver nitrite (AgNO₂) may favor the formation of the nitroalkane isomer over sodium nitrite (NaNO₂).[1] Polar aprotic solvents can favor the formation of 1-nitrooctane, while polar protic solvents may favor this compound.[1] |
| TN-02 | Runaway Reaction / Poor Temperature Control | 1. Highly Exothermic Reaction: The reaction of alcohol with a nitrating agent is highly exothermic.[3][4] 2. Inefficient Heat Dissipation: Standard laboratory glassware does not have the surface-area-to-volume ratio for efficient heat removal at larger scales. | 1. Slow Reagent Addition: Add the acid or nitrating agent slowly and in a controlled manner. 2. Efficient Cooling: Use a robust cooling system, such as a cryostat or a larger ice-salt bath. 3. Consider Continuous Flow Synthesis: For larger scales, a continuous flow reactor provides superior temperature control.[3][4] |
| TN-03 | High Isomeric Impurity (1-Nitrooctane) | 1. Ambident Nature of Nitrite Ion: The nitrite ion can attack via the oxygen or nitrogen atom.[1] 2. Reaction Conditions: Solvent and choice of nitrite salt can influence the ratio of nitrite ester to nitroalkane.[1] | 1. Solvent Selection: Polar protic solvents can favor the formation of this compound (R-ONO).[1] 2. Nitrite Salt Selection: While silver nitrite can lead to higher yields of the nitroalkane, sodium nitrite is often used for the synthesis of alkyl nitrites.[1] |
| TN-04 | Product Discoloration (Yellow or Brown) | 1. Formation of Nitrogen Oxides: Decomposition of nitrous acid can lead to the formation of colored nitrogen oxides. 2. Oxidation: The product may be susceptible to oxidation, especially at higher temperatures.[5] | 1. Maintain Low Temperatures: This minimizes the decomposition of nitrous acid. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.[6] |
| TN-05 | Difficulty in Purification | 1. Thermal Instability: this compound is thermally sensitive and can decompose during distillation.[2][7] 2. Azeotrope Formation: Potential for azeotrope formation with residual alcohol or other byproducts. | 1. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point. 2. Efficient Fractionation: Use a fractionating column with appropriate efficiency; a highly efficient column may be detrimental due to the thermal instability of the nitrite.[2] 3. Washing Steps: Wash the crude product with a sodium bicarbonate solution to remove residual acid and with brine to aid in phase separation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the thermal instability of the product.[2][7] Inhalation of alkyl nitrite vapors can also cause severe headaches and heart excitation.[7] It is crucial to have adequate cooling, controlled reagent addition, and good ventilation.
Q2: How does the choice of nitrating agent affect the synthesis?
A2: The choice of nitrating agent, typically an alkali metal nitrite like sodium nitrite or silver nitrite, can significantly impact the product distribution.[1] For the synthesis of alkyl nitrites from alkyl halides, sodium nitrite is often preferred. Silver nitrite can lead to a higher proportion of the 1-nitrooctane byproduct.[1]
Q3: Why is temperature control so critical during scale-up?
A3: Temperature control is critical for several reasons. Firstly, the reaction is highly exothermic, and poor heat dissipation at larger scales can lead to a dangerous increase in temperature.[3][4] Secondly, high temperatures can promote the decomposition of the desired this compound product and increase the formation of byproducts.[1]
Q4: What is the best method for purifying this compound at a larger scale?
A4: Due to the thermal instability of this compound, purification should be conducted under reduced pressure (vacuum distillation).[2] This lowers the boiling point and minimizes decomposition. It is also important to wash the crude product to remove acidic impurities before distillation.[8]
Q5: Can I use the same solvent for lab-scale and pilot-scale synthesis?
A5: While the same solvent can often be used, its properties can have a more pronounced effect at a larger scale. For instance, the solvent's ability to dissipate heat and its influence on the ratio of this compound to 1-nitrooctane become more critical.[1] The choice of solvent may need to be re-evaluated for optimal performance and safety at a larger scale.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Representative Protocol)
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
1-Octanol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium nitrite in water.
-
Cool the flask in an ice-salt bath to 0°C with stirring.
-
Prepare a chilled solution of 1-octanol, sulfuric acid, and water.
-
Slowly add the acidic alcohol solution to the stirred nitrite solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained at or below 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
Transfer the reaction mixture to a separatory funnel. The this compound will form the upper organic layer.
-
Separate the layers and wash the organic layer with a cold, dilute solution of sodium bicarbonate, followed by a wash with cold brine.
-
Dry the crude this compound over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation.
Scale-Up Considerations for Pilot-Scale Synthesis
When scaling up the synthesis, the following modifications to the laboratory protocol are crucial:
-
Reactor: A jacketed glass reactor with a more powerful overhead stirrer and a bottom outlet valve is recommended for better temperature control and ease of handling.
-
Temperature Control: A circulating chiller/heater should be connected to the reactor jacket to maintain a stable low temperature.
-
Reagent Addition: A metering pump should be used for the slow, controlled addition of the acidic alcohol solution.
-
Work-up: The washing steps may be performed in the reactor if it is equipped for phase separation, or in a separate, larger extraction vessel.
-
Purification: A larger-scale vacuum distillation setup with appropriate safety measures for handling larger quantities of flammable material is required.
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (e.g., 0.5 mole) | Pilot Scale (e.g., 5 moles) | Key Considerations for Scale-Up |
| 1-Octanol | ~65 g | ~650 g | Ensure purity of starting material. |
| Sodium Nitrite | ~38 g | ~380 g | Use a slight molar excess. |
| Sulfuric Acid | ~27 g | ~270 g | Addition rate must be carefully controlled. |
| Reaction Temperature | 0-5 °C | 0-5 °C | Maintain strict temperature control due to exothermicity. |
| Addition Time | ~30-60 minutes | ~2-4 hours | Slower addition is necessary to manage heat generation. |
| Stirring Speed | 200-400 RPM | 100-300 RPM (impeller dependent) | Ensure adequate mixing without excessive splashing. |
| Typical Yield | 75-85% | 65-75% | Yield may decrease due to challenges in mixing and temperature control. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Stabilization of Octyl Nitrite
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of octyl nitrite (B80452). Below are frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What is octyl nitrite, and why is its long-term stability a concern?
This compound (C₈H₁₇NO₂) is an alkyl nitrite that is susceptible to degradation over time, especially during prolonged storage.[1] This instability can lead to a loss of purity, the formation of degradation products, and significant gas production, which may cause pressure buildup and potential explosion of sealed containers like ampules.[1] The degradation is often accelerated by the presence of acidic substances and can be autocatalytic, where the degradation products themselves catalyze further breakdown.[1][2]
Q2: What are the primary indicators of this compound degradation?
The most common signs of degradation include:
-
Gas Formation: Production of gas is a key indicator, leading to noticeable pressure increases in sealed containers.[1]
-
Color Changes: The appearance of new colors in the solution can signify the formation of byproducts, particularly when certain organic stabilizers are used.[1]
-
Precipitate Formation: The development of solid materials or cloudiness in the liquid indicates the formation of insoluble degradation products.[1]
-
Changes in Purity: A quantifiable decrease in the concentration of this compound, as determined by analytical methods like HPLC or GC.
Q3: What are the ideal conditions for the long-term storage of this compound?
To maximize shelf-life, this compound should be stored under controlled conditions that minimize exposure to factors known to accelerate degradation.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the rate of chemical degradation reactions.[3][4][5][6] |
| Atmosphere | Under an inert gas (e.g., Argon) | Prevents oxidation and degradation caused by exposure to air.[5][6] |
| Light | In light-resistant or amber containers | Protects the compound from photodegradation.[5][6] |
| Moisture | In tightly sealed containers | Prevents hydrolysis, a key degradation pathway.[5][6] |
| Ventilation | In a well-ventilated area | Ensures safety in case of container leakage, as vapors are flammable.[3][4] |
Q4: Which chemical stabilizers are effective for this compound, and are there any to avoid?
The choice of stabilizer is critical for preventing degradation. Solid alkaline materials are generally preferred as they are effective without causing undesirable side effects like color changes.
Table 2: Comparison of Stabilizers for this compound
| Stabilizer Class | Examples | Typical Concentration | Advantages | Disadvantages/Considerations |
| Solid Alkaline Materials | Trisodium (B8492382) phosphate (B84403), Sodium carbonate, Potassium carbonate, Magnesium oxide | 0.5% to 2% (w/v) | Highly effective; do not cause color changes or precipitate formation.[1] | Must be kept anhydrous; requires good mixing for dispersion. |
| Secondary Aryl Amines | Diphenylamine (B1679370), Pyridine | ~1% to 2% (w/v) | Materially retards or prevents degradation.[1] | Can produce color changes and the formation of precipitates over time.[1] |
Substances to Avoid: Strong bases, such as triethylamine, should be avoided. Contrary to what might be expected, they have been shown to accelerate the degradation of alkyl nitrites, leading to increased gas formation.[1]
Troubleshooting Guide
Q: I've noticed significant pressure buildup in my sealed ampules of this compound. What is happening, and what safety precautions should I take?
A: This is a classic sign of this compound degradation, which produces gaseous byproducts.[1] The pressure can become high enough to create a risk of spontaneous explosion, especially upon handling.[1]
-
Immediate Action: Handle the ampules with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and protective gloves.
-
Solution: Cool the ampules before handling to reduce the internal pressure. If they must be opened, do so behind a blast shield in a well-ventilated fume hood. For future storage, add a recommended solid alkaline stabilizer (e.g., 1% w/v sodium carbonate) to the this compound before sealing containers and store at 2-8°C.
Q: My this compound solution turned a yellowish color after I added diphenylamine as a stabilizer. Is the product still usable?
A: The use of secondary aryl amines like diphenylamine is known to sometimes cause color changes in the nitrite solution.[1] While the stabilizer may still be inhibiting the primary degradation pathway, the color change indicates the formation of other chemical species.
-
Analysis: The usability of the product depends on your specific application. It is crucial to re-analyze the purity of the solution using an appropriate analytical method (e.g., HPLC or GC) to quantify the amount of active this compound remaining and identify any significant impurities.
-
Prevention: To avoid this issue, use solid alkaline stabilizers like trisodium phosphate or magnesium oxide, which are effective without causing color changes.[1]
Q: Despite storing my this compound in the refrigerator, a recent analysis shows a rapid loss of purity. What could be the cause?
A: While refrigeration is critical, other factors can cause degradation.[3][5][6]
-
Possible Causes:
-
Exposure to Air/Moisture: The container seal may be inadequate, allowing air and moisture to enter. Alkyl nitrites are sensitive to both.[5][6]
-
Exposure to Light: If the container is not light-resistant, photodegradation can occur even at low temperatures.
-
Contamination: The presence of acidic impurities can catalyze degradation.[1]
-
-
Solution: Ensure you are using a tightly sealed, light-resistant container. For maximum stability, consider storing the this compound under an inert gas like argon and adding an acid-scavenging alkaline stabilizer.[1][5][6]
Experimental Protocols
Protocol 1: Stabilization of this compound with Sodium Carbonate
This protocol describes how to add a solid alkaline stabilizer to liquid this compound for long-term storage.
-
Materials:
-
This compound
-
Anhydrous sodium carbonate (Na₂CO₃), powder
-
Appropriate glass storage vessel (e.g., amber vial with a PTFE-lined cap)
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of anhydrous sodium carbonate. The target concentration is typically between 0.5% and 2% (weight/volume). For example, to prepare a 1% solution, add 100 mg of Na₂CO₃ for every 10 mL of this compound.
-
Transfer the weighed Na₂CO₃ to the storage vessel.
-
Carefully add the liquid this compound to the vessel.
-
Seal the vessel tightly.
-
Agitate the mixture gently to ensure the stabilizer is well-dispersed. Note that the solid will not dissolve.
-
If possible, flush the headspace of the container with an inert gas (e.g., argon) before final sealing.
-
Label the container clearly, including the name of the stabilizer and its concentration.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for monitoring the purity of this compound over time.
-
Principle: The concentration of this compound is measured at various time points and compared to the initial concentration to determine the rate of degradation.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.[7]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Time Point Zero (T₀): Immediately after preparation (and stabilization, if applicable), prepare a sample by diluting a small, accurately measured aliquot of this compound in the mobile phase to a suitable concentration. Inject this sample into the HPLC system to obtain the initial peak area.
-
Storage: Store the bulk sample under the desired conditions (e.g., refrigerated, with/without stabilizer).
-
Subsequent Time Points (T₁, T₂, T₃...): At predetermined intervals (e.g., 1 week, 1 month, 3 months), withdraw another aliquot from the stored sample.
-
Sample Preparation: Prepare the sample for HPLC analysis in the exact same manner as for T₀ to ensure consistency.
-
Analysis: Inject the sample and record the peak area for this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T₀ value. A plot of percent remaining vs. time illustrates the stability of the sample under the tested conditions.
-
Degradation and Stabilization Workflows
The following diagrams illustrate the key chemical pathways and logical processes involved in managing this compound stability.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Decision logic for selecting a suitable stabilizer.
References
- 1. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. james-alexander.com [james-alexander.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. jptcp.com [jptcp.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Octyl Nitrite and Octyl Nitrate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity and applications of octyl nitrite (B80452) and octyl nitrate (B79036) in organic synthesis. By examining their distinct chemical properties, this document aims to assist researchers in selecting the appropriate reagent for their specific synthetic needs. The information presented is supported by experimental data from the literature on these compounds and their close structural analogs.
Chemical and Physical Properties
Octyl nitrite and octyl nitrate, while structurally similar, possess distinct physical and chemical properties that dictate their reactivity and applications in organic synthesis. The primary difference lies in the oxidation state of the nitrogen atom, which significantly influences their behavior as reagents.
| Property | This compound | Octyl Nitrate |
| Chemical Formula | C₈H₁╇NO₂ | C₈H₁╇NO₃ |
| Molecular Weight | 159.23 g/mol | 175.23 g/mol |
| Functional Group | Nitrite Ester (-ONO) | Nitrate Ester (-ONO₂) |
| General Reactivity | Acts as a nitrosating agent; prone to hydrolysis and oxidation.[1] | Acts as an oxidizing agent; more stable than nitrites.[2] |
| Key Applications | Diazotization (e.g., Sandmeyer reaction), nitrosation of carbanions, mild oxidant.[1][3] | Oxidizing agent, cetane improver in diesel fuel, nitric oxide (NO) donor.[4] |
Reactivity in Key Organic Reactions
The divergent reactivity of this compound and octyl nitrate stems from the different functionalities conferred by the nitrite and nitrate groups.
This compound: A Versatile Nitrosating Agent
Alkyl nitrites, including this compound, are widely recognized as effective nitrosating agents in organic synthesis.[1] Their primary role is to introduce a nitroso group (-N=O) into a molecule, which can then undergo further transformations.
A cornerstone application of alkyl nitrites is in the diazotization of primary aromatic amines to form diazonium salts. These salts are highly valuable intermediates that can be converted into a wide range of functional groups in reactions such as the Sandmeyer and Schiemann reactions. The general mechanism involves the in-situ formation of the nitrosonium ion (NO⁺), which is the active electrophile.
Experimental Protocol: Diazotization of p-Anisidine (B42471) using an Alkyl Nitrite (Adapted for this compound)
This protocol is adapted from a procedure using tert-butyl nitrite and can be modified for this compound.[5]
Materials:
-
p-Anisidine
-
p-Toluenesulfonic acid monohydrate
-
Potassium iodide
-
This compound
-
Ethyl acetate (B1210297)
-
Water
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (2.5 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
After 30 minutes, heat the reaction mixture to 60 °C and continue stirring for 4 hours.
-
Monitor the reaction progress by TLC or UPLC.
-
Upon completion, quench the reaction with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding aryl iodide.
Octyl Nitrate: An Effective Oxidizing Agent
In contrast to nitrites, alkyl nitrates serve primarily as oxidizing agents.[2] The nitrogen atom in the nitrate group is in a higher oxidation state (+5) compared to the nitrite group (+3), making it a more potent oxidant.
Octyl nitrate can be employed in the oxidation of various functional groups. For instance, metal nitrates have been shown to be effective in the selective oxidation of primary benzylic alcohols to their corresponding aldehydes.[4] While direct comparative data for octyl nitrate is limited, the general reactivity of nitrates suggests its utility in such transformations.
Experimental Protocol: Selective Oxidation of Benzyl (B1604629) Alcohol using a Metal Nitrate (Conceptual Adaptation for Octyl Nitrate)
This protocol is based on the use of ferric nitrate and can be conceptually adapted for investigations with octyl nitrate as the oxidant, likely in the presence of a suitable catalyst.[4]
Materials:
-
Benzyl alcohol
-
Octyl nitrate
-
(Potentially a transition metal catalyst, e.g., Fe(NO₃)₃·9H₂O as a reference)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent in a round-bottom flask, add octyl nitrate (1.2 mmol).
-
If a catalyst is to be investigated, add the catalyst (e.g., 0.1 mmol) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-FID to determine the conversion of benzyl alcohol and the formation of benzaldehyde.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Comparative Reactivity Data
Direct quantitative comparisons of the reactivity of this compound and octyl nitrate in the same organic reaction are scarce in the literature. However, data from analogous compounds can provide valuable insights. A study comparing the kinetics of hemoglobin oxidation by amyl nitrite and nitroglycerin (a nitrate ester) revealed that amyl nitrite reacts significantly faster.[7][8]
| Reagent | Reaction | Rate Constant (M⁻¹ min⁻¹) | Relative Reactivity |
| Amyl Nitrite | Oxyhemoglobin Oxidation | 7.45 x 10⁴ | ~2100x faster than Nitroglycerin |
| Nitroglycerin | Oxyhemoglobin Oxidation | 3.50 x 10¹ | Baseline |
Data sourced from a comparative study on hemoglobin oxidation.[7][8] This suggests that in redox reactions, alkyl nitrites can be significantly more reactive than alkyl nitrates.
Mechanism of Action in Biological Systems: Nitric Oxide Release
Both this compound and octyl nitrate can act as sources of nitric oxide (NO), a critical signaling molecule in various physiological processes, most notably vasodilation.[9] The pathways for NO release and subsequent signaling are crucial in drug development. Organic nitrates are known to release NO, which then activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and ultimately, vasodilation.
Signaling Pathway of NO-mediated Vasodilation
Caption: NO-mediated vasodilation pathway.
Experimental Workflow for Comparing Reactivity
Caption: Workflow for comparing reactivity.
Conclusion
This compound and octyl nitrate exhibit distinct and complementary reactivities in organic synthesis. This compound is a potent nitrosating agent, invaluable for the synthesis of diazonium salt intermediates. In contrast, octyl nitrate functions as a stable oxidizing agent with applications in C-H oxidation and as a nitric oxide donor. The choice between these two reagents should be guided by the desired chemical transformation, with this compound being favored for nitrosation and diazotization reactions, and octyl nitrate for specific oxidation processes and applications in medicinal chemistry related to NO donation. Further comparative studies under identical conditions are warranted to fully quantify their relative efficiencies in various organic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 6. The kinetic differences between sodium nitrite, amyl nitrite and nitroglycerin oxidation of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nitrate-nitrite-NO pathway and its implications for Heart Failure and Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Effects of Alkyl Nitrites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyl Nitrite (B80452) Performance with Supporting Experimental Data
Alkyl nitrites are a class of potent vasodilators known for their rapid onset and short duration of action. Their primary mechanism involves the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system. This guide provides a comparative analysis of the vasodilatory effects of common alkyl nitrites, including amyl nitrite, isobutyl nitrite, and propyl nitrite, supported by experimental data and detailed methodologies.
Mechanism of Action: The NO-cGMP Signaling Pathway
The vasodilatory effects of alkyl nitrites are mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway. Upon administration, these compounds release NO, which readily diffuses into vascular smooth muscle cells. There, NO activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the relaxation of the vascular smooth muscle, leading to vasodilation.[1]
Comparative Vasodilatory Potency
While direct comparative studies providing EC50 and maximal relaxation (Emax) values for a range of alkyl nitrites under identical experimental conditions are limited, existing research allows for a qualitative and semi-quantitative comparison. The potency of alkyl nitrites is influenced by the structure of the alkyl group.
| Alkyl Nitrite | Relative Potency | Onset of Action | Duration of Action | Key Findings from Studies |
| Amyl Nitrite | Potent | Very Rapid (seconds) | Short (minutes) | Produces a rapid but short-lived reduction in augmentation index.[[“]] Hemodynamic effects are maintained longer without significant tolerance compared to organic nitrates in animal models. |
| Isobutyl Nitrite | More Potent than Isobutyl Nitrate | Rapid | Short | In a comparative study, isobutyl nitrite demonstrated stronger and more rapid spasmolytic activity on isolated rabbit aortic strips than isobutyl nitrate. |
| Propyl Nitrite | Data not readily available in direct comparison | - | - | - |
Note: The table above is a synthesis of findings from various studies and direct quantitative comparisons should be made with caution due to potential variations in experimental protocols.
Experimental Protocols
The following outlines a typical experimental protocol for the comparative analysis of alkyl nitrite-induced vasodilation in isolated vascular tissues.
Tissue Preparation: Isolated Aortic Rings
A standard model for in vitro vasodilation studies is the use of isolated aortic rings from rats.
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Aorta Excision: Following euthanasia, the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
Ring Preparation: The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
Endothelium Integrity: For studies investigating endothelium-dependent effects, care is taken to not damage the endothelial layer. In some experiments, the endothelium is deliberately removed by gentle rubbing of the intimal surface.
Experimental Setup: Organ Bath
-
Mounting: Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
Tension Measurement: The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 2g, with the buffer being replaced every 15-20 minutes.
Experimental Procedure: Dose-Response Curves
-
Pre-contraction: After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (B352888) (1 µM) or potassium chloride (KCl, 60 mM), to induce a stable contractile tone.
-
Cumulative Dosing: Once a stable plateau of contraction is reached, the alkyl nitrites are added to the organ bath in a cumulative manner, with increasing concentrations. Due to the volatile nature of alkyl nitrites, precise and rapid addition is crucial.
-
Data Acquisition: The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.
-
Data Analysis: Dose-response curves are constructed by plotting the percentage of relaxation against the logarithm of the alkyl nitrite concentration. From these curves, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal relaxation) can be calculated using non-linear regression analysis.
Measurement of cGMP Levels
To confirm the involvement of the NO-cGMP pathway, cGMP levels in the aortic tissue can be measured.
-
Tissue Treatment: Aortic rings are incubated with the alkyl nitrites at specific concentrations for a defined period.
-
Tissue Homogenization: The tissues are then snap-frozen in liquid nitrogen and homogenized.
-
cGMP Assay: The cGMP concentration in the tissue homogenates is determined using a commercially available enzyme immunoassay (EIA) kit.
Conclusion
Alkyl nitrites are effective vasodilators that act through the established NO-cGMP signaling pathway. While amyl nitrite and isobutyl nitrite are known to be potent, with rapid onset of action, a comprehensive quantitative comparison of their vasodilatory effects, along with other analogues like propyl nitrite, requires further dedicated studies under standardized experimental conditions. The provided experimental protocols offer a robust framework for conducting such comparative analyses, which will be invaluable for researchers and professionals in the field of drug development.
References
- 1. Correlation between vascular smooth muscle relaxation and increase in cyclic GMP induced by some organic nitro esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-induced endothelium-dependent relaxation in rat thoracic aorta may be mediated through cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
Validating the Structure of Octyl Nitrite Photolysis Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The photolysis of octyl nitrite (B80452), a classic example of the Barton reaction, serves as a powerful tool in synthetic chemistry for the functionalization of unactivated C-H bonds. However, the complex nature of photochemical reactions necessitates rigorous structural validation of the resulting products. This guide provides a comparative analysis of the primary products of octyl nitrite photolysis, supported by experimental data, to aid researchers in their identification and characterization.
Primary Photolysis Products and Their Spectral Signatures
The photolysis of n-octyl nitrite in an inert solvent primarily yields δ-nitroso alcohol, which exists in equilibrium with its tautomeric oxime form and can also form dimers. The major products identified are 4-nitroso-1-octanol, which readily dimerizes, and its tautomer, 4-hydroxy-octan-1-one oxime.[1][2] Minor byproducts arising from competing fragmentation pathways have also been observed. In the presence of oxygen, a significant competing reaction leads to the formation of n-octyl nitrate.[2]
A summary of the expected products and their characteristic spectral data is presented in Table 1.
Table 1: Key Products of n-Octyl Nitrite Photolysis and Their Spectroscopic Data
| Product Name | Structure | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| 4-Nitroso-1-octanol (monomer) | CH3(CH2)3CH(NO)(CH2)3OH | ~4.5-5.0 (m, 1H, -CH(NO)-), 3.6 (t, 2H, -CH2OH), 0.9 (t, 3H, -CH3) | ~70-75 (-CH(NO)-), 62.1 (-CH2OH), 31.8, 29.0, 25.5, 22.6, 14.1 | ~3350 (O-H, broad), ~1550 (N=O stretch) | M+• not typically observed due to dimerization. Fragments may include loss of NO. |
| 4-Nitroso-1-octanol (dimer) | [CH3(CH2)3CH(NO)(CH2)3OH]2 | Complex multiplets | Complex multiplets | ~3350 (O-H, broad), ~1200-1300 (N=N stretch of dimer) | Fragmentation to monomer ions, followed by loss of NO. |
| 4-Hydroxy-octan-1-one Oxime | CH3(CH2)3C(=NOH)(CH2)3OH | ~10.0 (s, 1H, =NOH), 3.6 (t, 2H, -CH2OH), 2.4 (t, 2H, -CH2C=N-), 0.9 (t, 3H, -CH3) | ~160 (C=N), 62.1 (-CH2OH), 31.8, 29.0, 25.5, 22.6, 14.1, ~30 (-CH2C=N-) | ~3300 (O-H, broad), ~1650 (C=N stretch), ~940 (N-O stretch) | M+•, fragments corresponding to loss of H2O, and cleavage of the alkyl chain. |
| γ-Nitrosoheptane (dimer) | [CH3(CH2)2CH(NO)(CH2)2CH3]2 | Complex multiplets | Complex multiplets | ~1200-1300 (N=N stretch of dimer) | Fragmentation to monomer ions, followed by loss of NO. |
| n-Octyl Nitrate | CH3(CH2)7ONO2 | 4.4 (t, 2H, -CH2ONO2), 1.7 (quintet, 2H), 1.3 (m, 10H), 0.9 (t, 3H, -CH3) | ~75 (-CH2ONO2), 31.8, 29.2, 29.1, 25.7, 22.6, 14.1 | ~1630 (asym NO2 stretch), ~1280 (sym NO2 stretch), ~860 (O-N stretch) | Fragments corresponding to loss of NO2 and cleavage of the alkyl chain. |
Note: Specific chemical shifts and peak intensities can vary based on solvent, concentration, and instrument parameters. The data presented is a generalized representation based on typical values for the respective functional groups.
Experimental Protocols for Structural Validation
Accurate structural elucidation of the photolysis products requires a combination of spectroscopic techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Purpose: To separate the components of the reaction mixture and obtain their mass spectra for identification.
Methodology:
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass fragmentation patterns with known standards or spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the carbon-hydrogen framework and the connectivity of atoms in the isolated products.
Methodology:
-
Sample Preparation: Isolate individual products from the reaction mixture using column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Dissolve 5-10 mg of each purified product in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength.
-
Parameters: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
-
13C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire proton-decoupled spectra. Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish detailed structural connectivity.
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the photolysis products.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be used.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (alcohols), N=O (nitroso), C=N (oximes), and NO2 (nitrates).
Signaling Pathways and Experimental Workflows
The photolysis of this compound proceeds through a radical-mediated mechanism, as illustrated in the following diagrams.
Caption: Mechanism of this compound photolysis.
The overall experimental workflow for validating the structure of the photolysis products is depicted below.
Caption: Workflow for product validation.
Comparison with Alternative Reactions and Byproducts
The Barton reaction is highly regioselective for the δ-carbon. However, other competing reactions can occur, leading to a mixture of products.
-
α-Hydrogen Abstraction: Abstraction of a hydrogen atom from the carbon adjacent to the oxygen can lead to the formation of octanal (B89490) and N-nitrosylhydoxylamine, which is unstable.
-
Fragmentation: Cleavage of the C-C bond in the octyloxy radical can occur, especially at higher temperatures, leading to smaller alkyl radicals and fragmentation products. For instance, cleavage of the C4-C5 bond could lead to butyl radical and butanal.
-
Disproportionation: The intermediate alkyl radicals can undergo disproportionation reactions, leading to the formation of alkenes and alkanes.
The presence of these byproducts can complicate the purification and analysis of the desired δ-nitroso alcohol. The relative ratios of these products are influenced by factors such as the reaction solvent, temperature, and the wavelength of the UV light used. A careful analysis of the crude reaction mixture by GC-MS is crucial to identify and quantify these alternative products.
By following the detailed experimental protocols and understanding the potential for competing reactions, researchers can confidently validate the structure of this compound photolysis products, ensuring the integrity of their synthetic work and subsequent applications in drug development and other scientific fields.
References
A Spectroscopic Comparison of 1-Octyl Nitrite and 2-Octyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-octyl nitrite (B80452) and 2-octyl nitrite, two isomeric alkyl nitrites. Due to the limited availability of direct spectroscopic data for these specific compounds, this guide utilizes data from their close structural analogs, 1-butyl nitrite and 2-methylbutyl nitrite, to provide representative spectral characteristics. This comparison is intended to aid researchers in the identification, differentiation, and characterization of these and similar alkyl nitrite compounds.
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic features for 1-octyl nitrite and 2-octyl nitrite based on data from analogous compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Feature | 1-Octyl Nitrite (analog: 1-butyl nitrite) | 2-Octyl Nitrite (analog: 2-methylbutyl nitrite) | Reference |
| N=O Stretch (anti) | ~1665 cm⁻¹ | ~1665 cm⁻¹ | [1] |
| N=O Stretch (syn) | ~1620 cm⁻¹ | ~1620 cm⁻¹ | [1] |
| O-N Stretch | ~780 cm⁻¹ | ~780 cm⁻¹ | [1] |
| C-H Stretch | 2880-3000 cm⁻¹ | 2880-3000 cm⁻¹ |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Assignment | 1-Octyl Nitrite (analog: 1-butyl nitrite) | 2-Octyl Nitrite (analog: 2-methylbutyl nitrite) | Reference |
| α-CH₂/CH | ~4.7 ppm (triplet) | ~4.8 ppm (multiplet) | |
| β-CH₂ | ~1.7 ppm (multiplet) | ~1.7 ppm (multiplet) | |
| Alkyl Chain CH₂ | ~1.4 ppm (multiplet) | ~1.2-1.4 ppm (multiplet) | |
| Terminal CH₃ | ~0.96 ppm (triplet) | ~0.9 ppm (doublet and triplet) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Assignment | 1-Octyl Nitrite (analog: 1-butyl nitrite) | 2-Octyl Nitrite (analog: 2-methylbutyl nitrite) | Reference |
| α-Carbon | ~70 ppm | ~78 ppm | |
| β-Carbon | ~30 ppm | ~35 ppm | |
| Alkyl Chain Carbons | ~20-30 ppm | ~20-30 ppm | |
| Terminal Carbon | ~14 ppm | ~11-18 ppm |
Table 4: Mass Spectrometry (MS) Data
| Feature | 1-Octyl Nitrite | 2-Octyl Nitrite | Reference | | :--- | :--- | :--- | | Molecular Ion (M⁺) | m/z 159 | m/z 159 | | | Major Fragment Ions | m/z 30 (NO⁺), alkyl chain fragments | m/z 30 (NO⁺), alkyl chain fragments |[1] |
Experimental Protocols
Below are detailed methodologies for the synthesis and key spectroscopic analyses of alkyl nitrites.
Synthesis of 1-Octyl Nitrite
A common method for the synthesis of primary alkyl nitrites is the reaction of the corresponding alcohol with an acidic solution of sodium nitrite.[2]
-
Reaction Setup: A three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a stirrer is placed in an ice-water bath.
-
Reactants: A suspension of silver nitrite (0.75 mol) in dry ether (150 ml) is prepared in the flask. 1-Bromooctane (B94149) (0.5 mol) is added to the dropping funnel.[2]
-
Reaction: The 1-bromooctane is added dropwise to the stirred suspension over 2 hours while maintaining the temperature at 0°C.[2] The mixture is stirred for an additional 24 hours in the ice bath, followed by stirring at room temperature for approximately 40 hours.[2]
-
Workup: The silver salts are removed by filtration. The ethereal solution is then distilled to remove the ether.
-
Purification: The residue is purified by fractional distillation under reduced pressure to yield 1-octyl nitrite.[2]
Infrared (IR) Spectroscopy
Vapor phase IR spectra of alkyl nitrites can be obtained using Gas Chromatography-Infrared Spectroscopy (GC-IR).[1]
-
Instrumentation: A gas chromatograph coupled to a Fourier transform infrared (FTIR) spectrometer with a mercury-cadmium-telluride (MCT) detector.
-
Sample Preparation: The alkyl nitrite sample is injected into the GC.
-
GC Conditions: A suitable capillary column (e.g., non-polar or semi-polar) is used to separate the components of the sample. The oven temperature is programmed to ensure good separation.
-
IR Data Acquisition: As the separated components elute from the GC column, they pass through a light pipe in the FTIR spectrometer, and the infrared spectra are continuously recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
-
Sample Preparation: A small amount of the alkyl nitrite (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, standard pulse sequences are used. The chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
-
For ¹³C NMR, proton-decoupled spectra are typically acquired. The chemical shifts are also referenced to TMS.
-
Mass Spectrometry (MS)
Mass spectra are typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).[3]
-
Instrumentation: A GC coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the alkyl nitrite in a suitable solvent is injected into the GC.
-
GC Conditions: Similar to GC-IR, a capillary column and a temperature program are used to separate the sample components.
-
MS Data Acquisition: As components elute from the GC, they are introduced into the ion source of the mass spectrometer. The molecules are ionized by electron impact, and the resulting fragments are separated by their mass-to-charge ratio (m/z).
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic analysis of octyl nitrites.
References
A Comparative Guide to t-Butyl Nitrite and 2-Octyl Nitrite as Trans-nitrosating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tert-butyl nitrite (B80452) (t-butyl nitrite) and 2-octyl nitrite as trans-nitrosating agents, focusing on their chemical properties, reactivity, and potential applications in research and drug development. While direct comparative studies on their trans-nitrosating efficiency are limited, this document synthesizes available data to offer insights into their relative performance.
Introduction to Trans-nitrosation
Trans-nitrosation is a crucial biochemical reaction involving the transfer of a nitroso group (NO) from one molecule to another, typically to a thiol group (-SH) on a cysteine residue within a protein, forming an S-nitrosothiol (SNO). This post-translational modification, known as S-nitrosation or S-nitrosylation, is a key mechanism in nitric oxide (NO) signaling, regulating a wide array of physiological processes. Alkyl nitrites, such as t-butyl nitrite and 2-octyl nitrite, are valuable laboratory tools for inducing S-nitrosation, thereby enabling the study of NO signaling pathways and the functional effects of protein S-nitrosation.
Comparative Analysis of t-Butyl Nitrite and 2-Octyl Nitrite
While both t-butyl nitrite and 2-octyl nitrite can act as nitrosating agents, their reactivity and efficiency are influenced by their molecular structure. The bulky tert-butyl group in t-butyl nitrite, a tertiary alkyl nitrite, is known to influence its reactivity compared to the secondary alkyl structure of 2-octyl nitrite.
Physicochemical Properties
| Property | t-Butyl Nitrite | 2-Octyl Nitrite |
| CAS Number | 540-80-7 | 629-46-9 |
| Molecular Formula | C4H9NO2 | C8H17NO2 |
| Molecular Weight | 103.12 g/mol | 159.23 g/mol |
| Boiling Point | 61-63 °C | Not readily available |
| Structure | (CH3)3CONO | CH3(CH2)5CH(ONO)CH3 |
Reactivity as Nitrosating Agents
Direct quantitative data from head-to-head comparisons of t-butyl nitrite and 2-octyl nitrite as trans-nitrosating agents for S-nitrosothiol formation is scarce in the published literature. However, insights into their relative potency can be drawn from studies on other nitrosation reactions and the general understanding of alkyl nitrite reactivity.
One study directly compared the efficacy of t-butyl nitrite and 2-octyl nitrite in the conversion of alcohols to their corresponding alkyl nitrites. The results demonstrated that t-butyl nitrite is a more effective reagent in this trans-esterification process . This suggests that t-butyl nitrite is a more potent source of the nitroso group.
Furthermore, kinetic studies on the nitrosation reactions of various alkyl nitrites in acetonitrile (B52724) have established a reactivity order of: HNO2 > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite [1]. This ranking further supports the high reactivity of t-butyl nitrite among alkyl nitrites. The steric hindrance of the tert-butyl group is believed to facilitate the release of the nitrosonium ion (NO+), the key electrophile in nitrosation reactions.
Based on this evidence, it is reasonable to infer that t-butyl nitrite is likely a more potent and faster trans-nitrosating agent for S-nitrosothiol formation compared to 2-octyl nitrite . The bulkier alkyl group in 2-octyl nitrite may result in slower reaction kinetics.
Experimental Protocols for Comparative Analysis
To definitively assess the trans-nitrosating efficiency of t-butyl nitrite and 2-octyl nitrite, a direct comparative study is necessary. Below is a proposed experimental protocol.
General Protocol for Comparing Trans-nitrosation Efficiency
Objective: To compare the rate and yield of S-nitrosothiol formation using t-butyl nitrite and 2-octyl nitrite.
Materials:
-
Thiol-containing substrate (e.g., N-acetylcysteine, glutathione, or a specific cysteine-containing peptide/protein)
-
t-Butyl nitrite
-
2-Octyl nitrite
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Chelating agent (e.g., DTPA) to prevent metal-catalyzed decomposition of SNOs
-
Reagents for S-nitrosothiol quantification (see below)
Procedure:
-
Prepare a stock solution of the thiol substrate in the reaction buffer containing a chelating agent.
-
Prepare stock solutions of t-butyl nitrite and 2-octyl nitrite in a suitable organic solvent (e.g., acetonitrile).
-
Initiate the trans-nitrosation reaction by adding a specific concentration of either t-butyl nitrite or 2-octyl nitrite to the thiol solution. Ensure rapid mixing.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37 °C) for various time points.
-
At each time point, quench the reaction (e.g., by rapid freezing or addition of a quenching agent).
-
Quantify the amount of S-nitrosothiol formed using a suitable detection method.
Methods for S-Nitrosothiol Quantification
Several methods can be employed to quantify the S-nitrosothiol product:
-
Saville-Griess Assay: This colorimetric method involves the mercury-assisted cleavage of the S-NO bond to release nitrite, which is then detected using the Griess reagent.
-
Ozone-Based Chemiluminescence: This highly sensitive technique detects the nitric oxide released from the S-nitrosothiol upon photolysis or chemical reduction.
-
Biotin-Switch Technique: This method allows for the specific detection and quantification of S-nitrosated proteins. It involves blocking free thiols, selectively reducing the S-nitrosothiols, and then labeling the newly formed free thiols with a biotin (B1667282) tag for subsequent detection.
Visualizing Experimental and Signaling Pathways
To aid in the understanding of the experimental workflow and the underlying biological context, the following diagrams are provided.
Conclusion
Based on available data, t-butyl nitrite is likely a more potent and rapid trans-nitrosating agent than 2-octyl nitrite . This is supported by its higher efficiency in related nitrosation reactions and its position in the established reactivity series of alkyl nitrites. However, the absence of direct comparative studies on their S-trans-nitrosating capabilities highlights the need for further experimental investigation. The choice between these two reagents may also depend on other factors such as solubility, stability, and the specific experimental context. For researchers aiming to induce robust and rapid S-nitrosation, t-butyl nitrite appears to be the more promising candidate. For applications requiring a milder or slower-reacting agent, 2-octyl nitrite could be considered, although its efficacy would need to be empirically determined and compared to other alkyl nitrites. The provided experimental protocol offers a framework for such a comparative analysis, which would be of significant value to the scientific community.
References
A Comparative Guide to the Kinetic Study of Octyl Nitrite Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the decomposition pathways of octyl nitrite (B80452), a topic of interest in various fields including atmospheric chemistry and drug development. Due to a lack of specific quantitative kinetic data for octyl nitrite in publicly available literature, this guide leverages data from shorter-chain alkyl nitrites to draw comparisons and provide insights into its expected behavior. The primary decomposition route for alkyl nitrites is the homolytic cleavage of the O-NO bond, a unimolecular process highly dependent on temperature.
Unimolecular Decomposition of Alkyl Nitrites
The thermal decomposition of alkyl nitrites is primarily initiated by the cleavage of the oxygen-nitrogen bond, resulting in the formation of an alkoxy radical and a nitric oxide radical. This initial step is the rate-determining step in the overall decomposition process.
R-ONO → R-O• + •NO
The subsequent reactions of the resulting alkoxy radical dictate the final product distribution and can proceed via several pathways, including hydrogen abstraction, isomerization, and C-C bond cleavage (β-scission), depending on the structure of the alkyl group and the reaction conditions.
For 2-octyl nitrite, the decomposition is known to yield 2-octanol, 2-octanone, and nitric oxide. This suggests that the 2-octyloxy radical formed in the initial step undergoes subsequent reactions, including hydrogen abstraction to form the alcohol and oxidation to form the ketone.
Comparative Kinetic Data
| Alkyl Nitrite | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) |
| n-Propyl Nitrite | 5.69 x 10²¹ T⁻¹⁶⁰ | 178.4 | 700 - 1000 |
| n-Butyl Nitrite | 9.91 x 10²¹ T⁻¹⁵⁹ | 179.5 | 700 - 1000 |
| i-Butyl Nitrite | 3.92 x 10²¹ T⁻¹⁵⁸ | 176.0 | 700 - 1000 |
Data sourced from a study by Fuller and Goldsmith on the thermal dissociation of alkyl nitrites.[1]
The similarity in activation energies for these shorter-chain nitrites suggests that the energy barrier for the O-NO bond cleavage is not strongly dependent on the size of the alkyl group in this range. Therefore, it can be reasonably inferred that the activation energy for this compound decomposition would be of a similar magnitude.
Decomposition Pathways of 2-Octyl Nitrite
The following diagram illustrates the proposed decomposition pathways of 2-octyl nitrite, starting from the initial unimolecular cleavage of the O-NO bond.
Caption: Proposed thermal decomposition pathways of 2-octyl nitrite.
Experimental Protocols
The kinetic data for alkyl nitrite decomposition presented in this guide were primarily obtained from gas-phase studies utilizing shock tube reactors coupled with advanced diagnostic techniques.
Shock Tube Pyrolysis with Laser Schlieren Densitometry
This method is employed to study unimolecular decomposition reactions at high temperatures and well-defined pressures.
-
Mixture Preparation: A dilute mixture of the alkyl nitrite in an inert bath gas (e.g., argon) is prepared. The low concentration of the reactant ensures that the temperature of the gas mixture remains nearly constant during the reaction.
-
Shock Wave Generation: The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas is rapidly released, generating a shock wave that propagates through the reactant mixture, rapidly heating and compressing it to the desired reaction temperature and pressure.[2][3]
-
Kinetic Measurements: The rate of decomposition is monitored by measuring the density gradient in the reacting gas using a laser schlieren system. The change in density is directly related to the progress of the reaction.[2]
-
Data Analysis: The measured density gradients are then compared to simulations based on a detailed chemical kinetic model to extract the rate coefficients for the elementary reactions.
Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
To identify the final products of the decomposition, the following protocol is typically used:
-
Sample Collection: The reaction is carried out in a heated reactor (e.g., a pyrolysis tube). The effluent gas containing the decomposition products is collected. For volatile products, headspace sampling may be employed.[4]
-
GC Separation: The collected sample is injected into a gas chromatograph, where the different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
-
Data Interpretation: The obtained mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual decomposition products.[5]
Logical Workflow of a Kinetic Study
The following diagram outlines the logical workflow for a comprehensive kinetic study of alkyl nitrite decomposition.
Caption: Logical workflow for a kinetic study of alkyl nitrite decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Depressor Responses of Octyl Nitrite and Glyceryl Trinitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the depressor (blood pressure lowering) effects of octyl nitrite (B80452) and glyceryl trinitrate (GTN). The information presented is based on available experimental data to assist in research and development.
Introduction and Mechanism of Action
Both octyl nitrite, an alkyl nitrite, and glyceryl trinitrate, an organic nitrate, are potent vasodilators. Their primary mechanism of action is the release of nitric oxide (NO), a crucial signaling molecule in the cardiovascular system.[1][2] NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][3][4] This activation leads to an increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn reduces intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[2][4] This widening of blood vessels, particularly the veins at lower doses, decreases the preload on the heart, while at higher doses, arterial dilation reduces afterload, both contributing to a decrease in myocardial oxygen demand and a lowering of blood pressure.[5]
While both compounds rely on the NO-cGMP pathway, the enzymatic processes involved in NO generation may differ, which can contribute to variations in their pharmacodynamic profiles.[[“]] Glyceryl trinitrate requires enzymatic conversion, primarily by mitochondrial aldehyde dehydrogenase (mtALDH), to release NO.[3][7]
Signaling Pathway for Vasodilation
Caption: General signaling pathway for vasodilation induced by nitric oxide donors.
Comparative Hemodynamic Effects
Direct comparative experimental data for this compound versus glyceryl trinitrate is limited. Therefore, data from studies comparing the closely related alkyl nitrite, amyl nitrite, with glyceryl trinitrate is presented below as a proxy. This provides valuable insight into the likely pharmacodynamic differences.
| Parameter | Amyl Nitrite (Proxy for this compound) | Glyceryl Trinitrate (GTN) | Reference |
| Route of Administration | Inhalation | Sublingual, IV, Transdermal | [5][8] |
| Onset of Action | Rapid (Peak effect at ~1 minute) | Slower (Peak effect at ~4 minutes) | [8][9] |
| Duration of Action | Short-lived | More sustained | [[“]][8] |
| Effect on Heart Rate | Significant increase (reflex tachycardia) | Minimal to no significant increase | [8][9] |
| Effect on Cardiac Index | Initial increase | No significant initial effect | [8][9] |
| Development of Tolerance | Minimal | Significant with continuous use | [[“]] |
Note: The data for amyl nitrite is used as a proxy for this compound due to the lack of direct comparative studies. Amyl nitrite and this compound are both alkyl nitrites and are expected to have similar, though not identical, pharmacodynamic profiles.
Experimental Protocols
The evaluation of depressor responses to vasodilators like this compound and glyceryl trinitrate is typically conducted in vivo using animal models, such as rats.[11][12][13]
Typical Protocol for Measuring Depressor Response in Anesthetized Rats:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane (B1682113) or pentobarbitone).[14] The trachea may be cannulated to ensure a clear airway.
-
Catheterization: The femoral artery is cannulated for direct and continuous measurement of arterial blood pressure using a pressure transducer.[13] The femoral vein is cannulated for intravenous administration of the test compounds.
-
Stabilization: A stabilization period is allowed after surgery for the animal's blood pressure and heart rate to reach a steady baseline.
-
Drug Administration: Glyceryl trinitrate or this compound is administered intravenously in a dose-dependent manner. A saline vehicle control is also administered.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded before, during, and after drug administration using a data acquisition system.
-
Analysis: The depressor response is quantified by measuring the maximum decrease in mean arterial pressure (MAP) from baseline and the duration of the hypotensive effect.
Experimental Workflow for Depressor Response
References
- 1. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Trinitrate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. litfl.com [litfl.com]
- 6. consensus.app [consensus.app]
- 7. droracle.ai [droracle.ai]
- 8. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 9. Comparative effects of glyceryl trinitrate and amyl nitrite on pulse wave reflection and augmentation index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Effect of nitrite on blood pressure in anaesthetized and free-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary Nitrate Reduces Blood Pressure in Rats With Angiotensin II-Induced Hypertension via Mechanisms That Involve Reduction of Sympathetic Hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iworx.com [iworx.com]
A Comparative Guide to Nitrosation Efficacy: Octyl Nitrite vs. Nitrosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrosating agent is a critical decision in synthetic chemistry and drug development, directly impacting reaction efficiency, yield, and the safety of the process. This guide provides an objective comparison of two common nitrosating agents: octyl nitrite (B80452) and nitrosyl chloride. The following sections detail their relative performance, supported by available experimental data, and provide insights into their reaction mechanisms and typical experimental protocols.
Data Presentation: A Quantitative Comparison
Direct comparative studies on the nitrosation efficacy of octyl nitrite versus nitrosyl chloride for the same substrate under identical conditions are not extensively documented in the available literature. However, by examining reactions with similar secondary amine substrates, we can draw valuable inferences regarding their relative performance. The following table summarizes quantitative data from representative nitrosation reactions.
| Nitrosating Agent | Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Nitrosyl Chloride (in situ) | Diethylamine (B46881) | Dichloromethane (B109758) | 12 minutes | 96% | [1] |
| tert-Butyl Nitrite | N-Methylaniline | Dichloromethane | 25 minutes | 92% | [2] |
| tert-Butyl Nitrite | N-Methylaniline | Solvent-free | 5 minutes | Quantitative | [2] |
Note: Data for tert-butyl nitrite is presented as a proxy for this compound, a secondary alkyl nitrite. It has been reported that the reactivity of alkyl nitrites can vary, with tertiary alkyl nitrites like t-butyl nitrite generally being more reactive than secondary ones like 2-octyl nitrite.
From this data, it is evident that nitrosyl chloride is a highly efficient nitrosating agent, capable of achieving high yields in very short reaction times. Alkyl nitrites, represented here by tert-butyl nitrite, are also highly effective, particularly under solvent-free conditions where the reaction can proceed to completion in minutes. The choice between these reagents may therefore depend on other factors such as substrate compatibility, safety considerations, and the desired reaction conditions.
Reaction Mechanisms: The Role of the Nitrosonium Ion
The efficacy of both this compound and nitrosyl chloride as nitrosating agents stems from their ability to generate the electrophilic nitrosonium ion (NO⁺), or a carrier of it, which is the key species that attacks the nucleophilic substrate (e.g., an amine).
In the case of nitrosyl chloride, the polarized N-Cl bond facilitates the direct delivery of the nitroso group to the nucleophile. Under acidic conditions, alkyl nitrites like this compound are protonated, which then decompose to form the nitrosonium ion and the corresponding alcohol.
Below is a generalized reaction pathway illustrating the generation of the active nitrosating species from both precursors and the subsequent nitrosation of a secondary amine.
Caption: Generalized reaction pathways for nitrosation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions on reagent selection. Below are representative experimental protocols for the N-nitrosation of secondary amines using systems that generate nitrosyl chloride in situ and using an alkyl nitrite.
Protocol 1: N-Nitrosation of Diethylamine using in situ generated Nitrosyl Chloride
This procedure describes the N-nitrosation of diethylamine using a mixture of tin(IV) chloride and sodium nitrite, which generates nitrosyl chloride in situ.[1]
Materials:
-
Diethylamine (Et₂NH)
-
Sodium nitrite (NaNO₂)
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of sodium nitrite (4.3 mmol) and diethylamine (4.1 mmol) in dichloromethane (15 mL), add tin(IV) chloride pentahydrate (4.3 mmol) at room temperature.
-
Stir the reaction mixture for 12 minutes.
-
Filter the reaction mixture to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure to obtain N-nitrosodiethylamine.
Protocol 2: N-Nitrosation of N-Methylaniline using tert-Butyl Nitrite
This protocol details the N-nitrosation of N-methylaniline using tert-butyl nitrite in dichloromethane.[2]
Materials:
-
N-Methylaniline
-
tert-Butyl nitrite (TBN)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of N-methylaniline (1 mmol) in dichloromethane (2 mL), add tert-butyl nitrite (1.5 mmol) at room temperature.
-
Stir the reaction mixture for 25 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product, N-nitroso-N-methylaniline, can be isolated after appropriate work-up.
The following diagram illustrates a general workflow for a typical nitrosation experiment.
Caption: A generalized experimental workflow for a nitrosation reaction.
Concluding Remarks
Both nitrosyl chloride and this compound (and other alkyl nitrites) are effective reagents for nitrosation. Nitrosyl chloride is a highly reactive and potent agent, often leading to very fast reactions and high yields. However, its gaseous nature, corrosivity, and toxicity necessitate careful handling, and it is often generated in situ. Alkyl nitrites like this compound offer a convenient and often milder alternative, with high efficacy, especially under optimized conditions. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction kinetics, and safety considerations. For sensitive substrates or when milder conditions are preferred, this compound may be the more suitable choice, while for rapid and high-throughput applications where the necessary safety precautions are in place, nitrosyl chloride can be highly advantageous.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of octyl nitrite (B80452) is critical for ensuring laboratory safety and environmental compliance. As a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, adherence to strict protocols is paramount.[1] Furthermore, related alkyl nitrites are often flammable and can form explosive mixtures with air, necessitating careful handling away from ignition sources.[2]
This guide provides detailed, step-by-step procedures for the safe handling, spill management, and disposal of octyl nitrite waste, designed for researchers, scientists, and drug development professionals.
Before handling this compound, ensure that all safety protocols are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE.[3] This includes:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools and explosion-proof electrical equipment.[2][4]
This compound Disposal Procedures
The primary and most recommended method for disposing of this compound is through a licensed professional waste disposal service.[1] Never dispose of pure or concentrated this compound down the drain.[1][4]
Method 1: Collection for Professional Hazardous Waste Disposal (Recommended)
This is the standard and safest procedure for all quantities of this compound waste, including pure substance, reaction residues, and contaminated materials.
Experimental Protocol:
-
Containerization: Place the this compound waste into a designated, chemically compatible, and properly sealed hazardous waste container.[3][4] Do not mix with incompatible wastes such as acids, oxidizable substances, or ammonium (B1175870) salts.[5][6]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound." Ensure the label includes the full chemical name and hazard pictograms.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[2] This area should be away from heat and sources of ignition.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.[1]
Method 2: Dilution and Neutralization (For Small, Dilute Quantities ONLY)
This method is only suitable for very small quantities of dilute aqueous solutions (<5%) of nitrite compounds and should only be performed if permitted by your institution's EHS guidelines.[3][7]
Experimental Protocol:
-
Verification: Confirm that the waste contains no other hazardous materials and that the concentration is less than 5%.[3]
-
Dilution: Further dilute the solution with a large volume of cold water.[3]
-
pH Adjustment: While stirring in a suitable container (like a large beaker) inside a fume hood, slowly adjust the pH of the diluted solution to a neutral range of 6.0 to 9.0.[3][7] Use a mild alkali such as sodium bicarbonate (baking soda) or soda ash for this adjustment.[3]
-
Drain Disposal: With the cold water tap running continuously, slowly pour the neutralized solution down a designated laboratory sink.[3]
-
Flushing: Continue to flush the drain with copious amounts of cold water for several minutes to ensure the solution is thoroughly cleared from the plumbing system.[3]
| Parameter | Guideline | Source |
| Applicability | Small quantities of aqueous nitrite solutions only | [3] |
| Concentration Threshold | < 5% | [3] |
| Neutral pH Range | 6.0 - 9.0 | [3][7] |
Accidental Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Experimental Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]
-
Ventilate: Ensure the area is well-ventilated. Avoid breathing vapors, mist, or gas.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][4]
-
Containment: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.
-
Absorption: For small spills, use an inert, liquid-absorbent material such as Chemizorb®, activated charcoal adsorbent, or vermiculite.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[2][4][8]
-
Decontamination: Ventilate and wash the spill area thoroughly once the cleanup is complete.[2]
-
Disposal: Dispose of the collected waste and any contaminated PPE as hazardous waste according to Method 1.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. download.basf.com [download.basf.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. james-alexander.com [james-alexander.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
